molecular formula C5H3Cl2N3O B1590256 3-Amino-5,6-dichloropyrazine-2-carbaldehyde CAS No. 89167-48-6

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Cat. No.: B1590256
CAS No.: 89167-48-6
M. Wt: 192 g/mol
InChI Key: FSCCNYNDDCDAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5,6-dichloropyrazine-2-carbaldehyde (CAS 89167-48-6) is a versatile and high-value pyrazine derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical development. Its molecular structure, characterized by reactive aldehyde and amino groups on a dichloropyrazine scaffold, makes it a privileged building block for constructing more complex heterocyclic systems. This compound is recognized for its specific application in antiviral research, particularly as a key precursor in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral agent approved for the treatment of influenza . The synthetic routes involving this intermediate are valued for offering efficient yields and potentially bypassing the use of hazardous reagents like POCl3, which is advantageous for process chemistry . As a pharmaceutical intermediate, it is primarily used in the discovery and development of bioactive molecules, including those with potential activity against RNA viruses . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-amino-5,6-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h1H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCNYNDDCDAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538499
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-48-6
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrazine Scaffold: A Technical Guide to Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 1,4-Diazine

In the landscape of medicinal chemistry, the pyrazine ring (1,4-diazine) is not merely a structural linker; it is a "privileged scaffold" capable of diverse ligand-target interactions. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a para-nitrogen arrangement that lowers its basicity (


) while maintaining high electron deficiency. This unique electronic profile allows pyrazine derivatives to participate in specific 

-stacking interactions, hydrogen bonding (as acceptors), and metal chelation, making them indispensable in the design of antimycobacterials, antivirals, and kinase inhibitors.

This guide dissects the biological activity of pyrazine derivatives, moving from established mechanisms in tuberculosis and virology to emerging roles in oncology and neuroprotection.

Antimycobacterial Potency: The Pyrazinamide Paradigm

Primary Indication: Tuberculosis (TB) Key Compound: Pyrazinamide (PZA)[1][2]

Pyrazinamide is the cornerstone of modern short-course TB therapy, unique for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) persisters residing in acidic environments (e.g., macrophage phagolysosomes).

Mechanism of Action (The "Acidification" Hypothesis)

PZA is a prodrug.[3][4] Its activity is contingent upon a specific bio-activation pathway that exploits the bacterium's own enzymes.[2]

  • Passive Diffusion: PZA enters the Mtb cell via passive diffusion.

  • Activation: The enzyme Pyrazinamidase (PncA) converts PZA into the active moiety, Pyrazinoic Acid (POA) .[1][2][3]

  • Efflux & Re-entry: POA is effluxed by the pump. In the acidic extracellular environment (pH 5.5), POA becomes protonated (H-POA).

  • The Proton Cycle: Lipid-soluble H-POA re-enters the cell and dissociates in the neutral cytoplasm, releasing a proton. This collapses the proton motive force (PMF) and acidifies the cytoplasm, leading to cell death.

  • Target Inhibition: Intracellular POA also inhibits RpsA (ribosomal protein S1, blocking trans-translation) and PanD (aspartate decarboxylase, blocking Coenzyme A synthesis).

Visualization: PZA Activation Pathway

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH 5.5) cluster_intracellular Intracellular (Neutral pH 7.2) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA-) HPOA_ext Protonated POA (H-POA) POA_ext->HPOA_ext Protonation (H+) POA_int POA- HPOA_ext->POA_int Re-entry & H+ Release (Acidification) PZA_int->POA_int Hydrolysis POA_int->POA_ext Efflux Pump Targets Targets: RpsA (Ribosome) PanD (CoA) POA_int->Targets Inhibition PncA Enzyme: PncA PncA->PZA_int Catalysis

Caption: The bio-activation cycle of Pyrazinamide (PZA) in M. tuberculosis, highlighting the critical role of PncA and pH-dependent proton shuttling.

Antiviral Activity: The Favipiravir Mechanism

Primary Indication: Influenza, Ebola, SARS-CoV-2 Key Compound: Favipiravir (T-705)[5][6]

Favipiravir is a pyrazinecarboxamide derivative (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).[5] Unlike PZA, its mechanism targets the viral replication machinery directly.

Mechanism: Lethal Mutagenesis

Favipiravir functions as a purine nucleoside analog.

  • Activation: Intracellular phosphoribosylation converts it to Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[5][7][8]

  • Target: The viral RNA-dependent RNA polymerase (RdRp).[5][7]

  • Action: RdRp mistakenly recognizes Favipiravir-RTP as a guanosine or adenosine analog. Its incorporation leads to chain termination or, more commonly, an accumulation of transition mutations (C-to-U and G-to-A) during viral RNA synthesis. This "error catastrophe" renders the viral progeny non-infectious.

Oncology & Neuroprotection: Expanding Horizons

Proteasome Inhibition (Oncology)

While not a simple pyrazine, Bortezomib (Velcade) utilizes a pyrazine ring in its N-terminal cap.

  • Role of Pyrazine: The pyrazine moiety confers metabolic stability against aminopeptidases and facilitates hydrogen bonding within the S3 subsite of the 20S proteasome. This illustrates the scaffold's utility in peptide mimetics.

Neuroprotection (Ischemic Stroke)

Ligustrazine (Tetramethylpyrazine, TMP) is a bioactive alkaloid from Ligusticum wallichii.[9]

  • Mechanism: TMP acts as a calcium channel blocker and a scavenger of Reactive Oxygen Species (ROS). It inhibits the expression of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) and prevents apoptosis in neuronal cells following ischemia-reperfusion injury.
Comparative Activity Data
CompoundPrimary TargetIndicationKey Pharmacological Metric
Pyrazinamide PncA / RpsATuberculosisMIC: 20–50

g/mL (pH 5.5)
Favipiravir Viral RdRpInfluenza/RNA VirusesEC

: 0.01–0.5

g/mL (Influenza)
Ligustrazine Ca

Channels / ROS
Ischemic StrokeIC

: 10–100

M (Ca

blockade)
Bortezomib 20S ProteasomeMultiple MyelomaK

: 0.6 nM (Chymotrypsin-like site)

Strategic Synthesis: The Condensation Protocol

The most robust method for generating substituted pyrazines is the condensation of 1,2-diamines with 1,2-dicarbonyls. This reaction is thermodynamically driven by the formation of the aromatic ring (after oxidation).

Protocol: Synthesis of 2,3-Diphenylpyrazine

Objective: Synthesize 2,3-diphenylpyrazine via condensation of benzil and ethylenediamine.

Reagents:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethylenediamine[10]

  • Ethanol (Solvent)

  • KOH (Catalyst/Base)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Benzil in 20 mL of refluxing ethanol.

  • Addition: Add 12 mmol of ethylenediamine dropwise to the hot solution.

  • Reflux: Heat the mixture at reflux (

    
    C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Oxidation (Spontaneous): The initial intermediate is a dihydropyrazine. In the presence of air (or mild oxidants like DDQ if needed), it aromatizes to the pyrazine.

  • Work-up: Cool the solution to

    
    C. The product usually precipitates.
    
  • Purification: Filter the solid and recrystallize from ethanol/water.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Reactants: 1,2-Diketone + 1,2-Diamine Inter Intermediate: Dihydropyrazine Start->Inter Condensation (-2 H2O) Oxidation Oxidation / Aromatization (Air or DDQ) Inter->Oxidation Product Final Product: Substituted Pyrazine Oxidation->Product -2 H

Caption: General synthetic route for pyrazine derivatives via condensation and subsequent aromatization.

Validated Assay Protocol: REMA for Anti-TB Screening

To verify the biological activity of synthesized pyrazine derivatives, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against Mtb.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria.

Protocol:

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD

    
     0.6–0.8).
    
  • Dilution: Dilute culture to

    
     CFU/mL in 7H9 broth. Crucial: For PZA derivatives, adjust broth pH to 6.0, as PZA activity is pH-dependent.
    
  • Plating: Add 100

    
    L of culture to 96-well plates containing serial dilutions of the test compound.
    
  • Controls:

    • Positive Control: Rifampicin or Isoniazid.

    • Negative Control: DMSO (solvent) only.

  • Incubation: Incubate at

    
    C for 7 days.
    
  • Development: Add 30

    
    L of 0.02% Resazurin solution. Incubate for 24 hours.
    
  • Readout:

    • Blue: No growth (Active compound).

    • Pink: Growth (Inactive compound).

    • Measure fluorescence (Ex 530nm / Em 590nm) for quantitative IC

      
      .
      

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Furuta, Y., et al. (2017).[5][11] Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5] Proceedings of the Japan Academy, Series B. Link

  • Dolezal, M., et al. (2009). Pyrazine derivatives: A patent review (2006–2008). Recent Patents on Anti-Infective Drug Discovery. Link

  • Zhang, Z., et al. (2013). Tetramethylpyrazine: A review on its pharmacological activities. Evidence-Based Complementary and Alternative Medicine. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6] Link

Sources

A Technical Guide to the Safe Handling of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amine, two chlorine atoms, and an aldehyde on a pyrazine core—makes it a versatile building block for synthesizing more complex molecules with potential biological activity. Pyrazine derivatives, for instance, are core structures in various therapeutic agents, including antivirals.[1][2]

Given its reactive nature and the absence of a specific, publicly available Safety Data Sheet (SDS), this guide has been synthesized from data on closely related structural analogs to establish a robust framework for its safe handling. This document is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.

Property Value
Chemical Name This compound
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 208.01 g/mol
CAS Number Not Available
Physical Form Assumed to be a solid

Section 2: Hazard Identification and Toxicological Assessment

A comprehensive toxicological profile for this compound is not available. Therefore, a conservative approach based on the hazard profiles of structurally similar compounds is necessary. Analogs such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate and various dichloropyrazines are known to cause skin, eye, and respiratory irritation.[3][4] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.

Based on this data, the compound should be handled as a hazardous substance with the following potential classifications:

Hazard Class Hazard Statement GHS Code Primary Reference Analog
Acute Toxicity, InhalationHarmful if inhaledH332Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3]
Skin Corrosion/IrritationCauses skin irritationH315Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3]
Serious Eye Damage/IrritationCauses serious eye irritationH319Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3]
STOT - Single ExposureMay cause respiratory irritationH335Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the implementation of a multi-layered safety approach, prioritizing engineering controls to minimize exposure, supplemented by mandatory personal protective equipment.

Hierarchy of Controls

The most effective safety strategy involves applying the hierarchy of controls. Since elimination or substitution of this specific building block is often not feasible in a research context, the focus must be on robust engineering controls, stringent administrative procedures, and appropriate PPE.

cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls adapted for laboratory use of the target compound.

Engineering Controls

Due to the risk of inhaling fine dust particles, which may cause respiratory irritation, all manipulations of solid this compound must be conducted within a certified chemical fume hood.[3][5] The fume hood provides critical ventilation to protect the user from vapours and airborne particulates.

Personal Protective Equipment (PPE)

PPE provides a final barrier between the researcher and the chemical. The selection of PPE must be based on the potential hazards identified.[6]

Protection Type Specification Rationale and Standard
Eye Protection Chemical safety gogglesProtects against dust, splashes, and vapours. Must conform to European standard EN 166 or equivalent.[5]
Hand Protection Nitrile protective glovesProvides a barrier against skin contact. Check for breakthrough times and replace immediately if contaminated.[5]
Body Protection Long-sleeved laboratory coatProtects skin from accidental contact and spills.[5]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired only if engineering controls fail or for cleaning large spills where dust generation is unavoidable. A P95 (US) or P1 (EU) particle respirator may be sufficient for nuisance exposures.[5][7]

Section 4: Standard Operating Procedure (SOP) for Handling

A self-validating protocol ensures that safety is integrated into the workflow. The following step-by-step methodology is required for handling the solid compound.

Objective: To safely weigh and transfer this compound for use in a chemical reaction.

Methodology:

  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Table 3.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood to minimize movement in and out of the controlled area.

  • Aliquotting and Weighing:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Causality Note: Perform this transfer slowly and close to the work surface to minimize dust generation. The fine nature of many organic solids makes them prone to becoming airborne.[8]

    • Tightly close the main container immediately after removing the required amount.[9]

  • Transfer and Dissolution:

    • If weighed into a boat, carefully transfer the solid into the reaction vessel.

    • Add the desired solvent to the vessel to wet the solid, which significantly reduces the risk of dust formation.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete and quantitative transfer.

  • Cleanup:

    • Carefully wipe down the spatula with a solvent-dampened cloth.

    • Dispose of the weigh boat, bench paper, and any contaminated cleaning materials into a dedicated solid hazardous waste container located within the fume hood.

    • Wipe the work surface with an appropriate solvent and then with soap and water.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[9]

Section 5: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][9] This prevents potential degradation from moisture or heat and contains the material.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or hazardous reactions.[4]

  • Hazardous Decomposition: When involved in a fire, the compound may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]

Section 6: Emergency Procedures

Preparedness for accidental exposure or spills is mandatory.

Spill Response

In the event of a spill, a calm and systematic response is crucial.

cluster_spill Emergency Spill Response Workflow Start Spill Occurs Alert Alert personnel in the area Evacuate if necessary Start->Alert Assess Assess Spill Size (Is it manageable?) Alert->Assess Cleanup Don appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Cleanup Yes LargeSpill Evacuate the area Contact EH&S or Emergency Response Assess->LargeSpill No Contain Gently cover with absorbent material AVOID raising dust Cleanup->Contain Collect Sweep material into a labeled hazardous waste container Contain->Collect Decontaminate Clean the spill area with appropriate solvent and soap/water Collect->Decontaminate End Dispose of waste properly Report the incident Decontaminate->End LargeSpill->End

Caption: A workflow for responding to a laboratory spill of the compound.

Protocol for a Manageable Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present.[7]

  • Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent further dispersal.

  • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste. Do not create dust.[7]

  • Clean the spill area thoroughly with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Immediate and correct first aid is vital in case of accidental exposure.[5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazards: As noted, combustion can release toxic and corrosive gases like NOx and HCl. Firefighters must wear self-contained breathing apparatus (SCBA).[7]

Section 7: Waste Disposal

All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be stored in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[5][12]

Section 8: Conclusion

While this compound is a valuable synthetic intermediate, its handling demands a high level of caution due to its potential irritant and toxic properties. The foundational principles for its safe use are: strict adherence to using engineering controls like a chemical fume hood, the consistent and correct use of personal protective equipment, the implementation of detailed standard operating procedures, and thorough preparation for emergency situations. By understanding the causality behind these safety measures, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • MSDS of 3,6-dichloropyrazine-2-carbaldehyde.Google Cloud.
  • SAFETY DATA SHEET: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.AFG Bioscience LLC.
  • Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxyl
  • SAFETY DATA SHEET: 2,6-Dichloropyrazine.Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2,3-Dichloropyrazine.Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2,6-Dichloropyrazine.Fisher Scientific.
  • SAFETY DATA SHEET: 2-Aminopyrazine.Fisher Scientific.
  • SAFETY DATA SHEET: 2,6-Dichlorobenzaldehyde.Fisher Scientific.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • SAFETY DATA SHEET: Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
  • N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties.PubMed.
  • A kind of synthetic method and application of favipiravir.
  • SAFETY DATA SHEET: 4'-Amino-2',5'-diethoxybenzanilide.Sigma-Aldrich.
  • Recent advances made in the synthesis of small drug molecules for clinical applic
  • SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde.
  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction...PubMed Central.
  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides.Journal of Organic and Pharmaceutical Chemistry.
  • Fabrazyme® (agalsidase beta)
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides.proLékaře.cz.
  • SAFETY DATA SHEET: Tri(Amino-PEG4-amide)-amine, TFA salt.BroadPharm.
  • Supporting Inform
  • Personal protective equipment for preparing toxic drugs.GERPAC.
  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl).
  • Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Labor

Sources

Sourcing & Handling Guide: 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5,6-dichloropyrazine-2-carbaldehyde Commercial Suppliers & Technical Guide Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.[1]

Strategic Acquisition of a Labile Pteridine Scaffold

Executive Summary

This compound (CAS 89167-48-6 ) is a high-value heterocyclic building block primarily utilized in the synthesis of pteridines , pyrazinopyrimidines , and kinase inhibitors.[1] Unlike its oxidized congener (the carboxylic acid) or its ester derivatives, this aldehyde is chemically labile. It possesses an ortho-amino aldehyde motif that predisposes it to self-condensation and oxidation.[1]

Consequently, commercial availability is often restricted to "Make-on-Demand" or specialized catalog suppliers, rather than bulk commodity vendors. This guide outlines the verified supplier landscape, quality control (QC) protocols to validate incoming batches, and a contingency synthesis strategy for when stock is unavailable.

Chemical Profile & Significance

The "Hot" Scaffold

The molecule represents a "divergent point" in heterocyclic chemistry. The 2-carbaldehyde and 3-amino groups are positioned perfectly for Gabriel-Isay condensations with


-halo ketones or 1,2-dicarbonyls to form pteridine ring systems—a core structure in folate antagonists and anti-viral agents (e.g., Favipiravir analogs).[1]
PropertySpecification
CAS Number 89167-48-6
IUPAC Name This compound
Molecular Formula C

H

Cl

N

O
Molecular Weight 192.00 g/mol
Appearance Yellow to orange solid (typical of amino-pyrazines)
Solubility DMSO, DMF, THF; sparingly soluble in non-polar solvents.[1]
Stability Low. Prone to oxidation (to acid) and polymerization.
Critical Reactivity Insight

The electron-withdrawing effect of the two chlorine atoms at positions 5 and 6 increases the electrophilicity of the aldehyde carbonyl. While this accelerates downstream condensation reactions, it also makes the compound sensitive to hydration and air oxidation. It is rarely shelf-stable at room temperature for prolonged periods. [1]

Commercial Supplier Landscape

Due to its stability profile, major catalog houses (e.g., Sigma-Aldrich/Millipore) often list the precursor (Methyl ester or Acid) rather than the aldehyde itself. Sourcing requires targeting specialized heterocyclic vendors.

Primary Tier: Verified Catalog Suppliers

These suppliers list specific catalog numbers and are known to maintain stock or rapid synthesis capabilities for this CAS.

SupplierRegionCatalog #Stock Status (Est.)
BLD Pharm Global/USABD0078211 / 89167-48-6High Probability (Frequent stock)
ChemShuttle USA/China142259Lead time often < 2 weeks
Sinfoo Biotech ChinaA037236Bulk/Process scale source
2A Biotech USA2A-0129018Research scale (mg to g)
Strategic Sourcing Decision Matrix

When the aldehyde is out of stock (a common occurrence), the most efficient path is often to purchase the Methyl Ester precursor and perform a controlled reduction.

SourcingStrategy Start Need CAS 89167-48-6 CheckStock Check BLD/ChemShuttle Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase & Ship (Cold Chain Req.) InStock->Buy Yes AltSource Source Precursor: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) InStock->AltSource No (Lead time > 3 wks) Reduction Reductive Synthesis: 1. DIBAL-H, -78°C, DCM 2. Careful Quench AltSource->Reduction Validation Validate via 1H NMR (Confirm CHO peak) Reduction->Validation

Figure 1: Strategic sourcing workflow. If the aldehyde is unavailable, the methyl ester (CAS 1458-18-0) is a stable, readily available alternative that can be reduced in-house.[1]

Quality Control & Validation (Trustworthiness)

Incoming batches of this compound must be validated immediately upon receipt.[1] The "Certificate of Analysis" (CoA) is insufficient due to potential degradation during transit.

The "Self-Validating" QC Protocol

Perform these three tests in sequence to accept or reject the material.

  • Visual Inspection:

    • Pass: Bright yellow/orange crystalline solid.

    • Fail: Dark brown gum or sticky residue (indicates polymerization).

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Aldehyde Proton: Look for a sharp singlet at

      
       9.8–10.2 ppm .
      
    • Amino Group: Broad singlet at

      
       7.5–8.0 ppm  (exchangeable).
      
    • Impurity Check: Absence of broad "hump" in the aromatic region (polymer) and absence of carboxylic acid peak (

      
       > 12 ppm).
      
  • LC-MS (ESI+):

    • Target Ion: [M+H]

      
       = 191.9/193.9 (distinctive dichloro isotope pattern 9:6:1).
      
    • Common Artifact: You may see the hydrate (M+18) or hemiacetal if methanol is used as the carrier solvent. Do not reject solely based on M+18/M+32 peaks in LCMS; rely on NMR.

QC_Workflow Sample Incoming Sample CAS 89167-48-6 Solubility Solubility Test (DMSO-d6) Sample->Solubility NMR 1H NMR Analysis Solubility->NMR Decision CHO Peak Present? NMR->Decision PurityCheck Check Impurities: 1. Acid (>12 ppm) 2. Polymer (Broadening) Decision->PurityCheck Yes (~10 ppm) Repurify Repurify via Silica Gel (Fast column, 1% Et3N) Decision->Repurify No (Acid/Alcohol) Pass Release for Synthesis Store @ -20°C PurityCheck->Pass <5% Impurity PurityCheck->Repurify >5% Acid

Figure 2: Quality Control Triage. Critical decision points rely on NMR integrity of the aldehyde proton.

Handling & Synthetic Application

Storage Protocols
  • Temperature: Store at -20°C (long term) or 2-8°C (active use).

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Amber glass (light sensitive).

Experimental Case Study: Pteridine Synthesis

The primary utility of this scaffold is the synthesis of 6,7-disubstituted pteridines. Below is a standard protocol for condensing the aldehyde with an amidine or ketone.

Protocol: Condensation with Acetamidine

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous Ethanol.

  • Activation: Add 1.2 eq of Acetamidine hydrochloride.

  • Base: Add 2.5 eq of Piperidine or DIPEA (catalytic base is often sufficient, but stoichiometry drives the HCl removal).

  • Reflux: Heat to 80°C for 4–6 hours. The color will deepen significantly.

  • Workup: Cool to 0°C. The pteridine product often precipitates. Filter and wash with cold ethanol.

ReactionPath SM 3-Amino-5,6-dichloro- pyrazine-2-carbaldehyde Inter Schiff Base Intermediate SM->Inter Condensation Reagent Acetamidine HCl + Base Reagent->Inter Product 2-Methyl-6,7-dichloro- pteridine Inter->Product Cyclization (-H2O)

Figure 3: Reaction pathway for the synthesis of a dichloropteridine core.

References

  • BLD Pharm. Product Catalog: this compound (CAS 89167-48-6).[1][2][3][4][5] Retrieved from [1]

  • ChemShuttle. Building Blocks Catalog: Pyrazine Derivatives. Retrieved from [1]

  • Sinfoo Biotech. Fine Chemical Intermediates. Retrieved from

  • National Institutes of Health (NIH). Pterin chemistry and its relationship to the molybdenum cofactor. (Discussion of Gabriel-Isay condensation mechanisms). Retrieved from

  • PubChem. Compound Summary: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (Precursor).[1] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine-Based Ligands in Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazine Ligands in Catalysis

The pyrazine scaffold, a nitrogen-containing heterocycle, has emerged as a privileged structural motif in the design of ligands for metal catalysis.[1] Its unique electronic properties, stemming from the presence of two electron-withdrawing nitrogen atoms, allow for the fine-tuning of the steric and electronic environment of a coordinated metal center. This modulation is critical for influencing the activity, selectivity, and stability of catalytic systems. Pyrazine-based ligands have demonstrated significant utility in a wide array of catalytic transformations, including cross-coupling reactions, polymerization, and hydrogenation.[2][3][4] Their ability to act as bridging ligands also facilitates the formation of multinuclear metal complexes, enabling cooperative catalytic effects.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various classes of pyrazine-based ligands. The methodologies presented are grounded in established synthetic transformations and are designed to be adaptable for the generation of diverse ligand libraries. The rationale behind key experimental choices is elucidated to empower researchers in their ligand design and synthesis endeavors.

Strategic Approaches to Pyrazine Ligand Synthesis

The synthesis of pyrazine-based ligands can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrazine core and the de novo construction of the pyrazine ring with subsequent or concurrent installation of coordinating moieties.

I. Functionalization of Halogenated Pyrazines: A Versatile Platform

A highly effective and widely employed strategy for the synthesis of substituted pyrazine ligands is the functionalization of commercially available halopyrazines, such as 2,5-dichloropyrazine.[6] The electron-deficient nature of the pyrazine ring renders the halogen substituents susceptible to a variety of transition metal-catalyzed cross-coupling reactions.[1][3]

Key Methodologies:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.[3][7] The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions.

  • Stille Cross-Coupling: Another palladium-catalyzed C-C bond-forming reaction that utilizes organostannane reagents. It is particularly useful for the synthesis of complex molecules and has been employed in the preparation of pyrazine-based polymers.[3]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing a direct route to N-substituted pyrazine ligands.[6]

  • Sonogashira Coupling: This methodology facilitates the formation of C-C triple bonds, introducing alkynyl functionalities onto the pyrazine core.[3]

  • Heck Coupling: This reaction allows for the formation of C-C bonds between the pyrazine ring and alkenes.[3]

The sequential application of these cross-coupling reactions on di- or poly-halogenated pyrazines allows for the synthesis of unsymmetrically substituted ligands with precise control over the final architecture.

Suzuki_Miyaura_Workflow Start 2,5-Dichloropyrazine Reagent1 Arylboronic Acid (1 eq.) Pd Catalyst, Base Start->Reagent1 Suzuki-Miyaura Coupling Intermediate 2-Aryl-5-chloropyrazine Reagent1->Intermediate Reagent2 Different Arylboronic Acid (1 eq.) Pd Catalyst, Base Intermediate->Reagent2 Second Suzuki-Miyaura Coupling Product Unsymmetrical 2,5-Diarylpyrazine Ligand Reagent2->Product

Caption: Sequential Suzuki-Miyaura coupling for unsymmetrical ligand synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical 2,5-Diarylpyrazine Ligand via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2,5-bis(4-methoxyphenyl)pyrazine from 2,5-dichloropyrazine and 4-methoxyphenylboronic acid.

Materials:

  • 2,5-Dichloropyrazine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2,5-dichloropyrazine (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of degassed toluene.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.[5]

ReagentMolar Equiv.Purpose
2,5-Dichloropyrazine1.0Starting material
4-Methoxyphenylboronic acid2.2Aryl source
Pd(OAc)₂0.02Palladium catalyst precursor
PPh₃0.08Ligand for palladium
K₂CO₃3.0Base
1,4-Dioxane/Water-Solvent system

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms an active Pd(0) species in situ, which is essential for the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in the transmetalation step of the Suzuki-Miyaura coupling.

  • Solvent System: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents.

II. De Novo Synthesis of the Pyrazine Ring

Key Methodologies:

  • Condensation of α-Diketones with 1,2-Diamines: This is a classical and straightforward method for forming the pyrazine ring.[8] The subsequent oxidation of the initially formed dihydropyrazine yields the aromatic pyrazine.

  • Dehydrogenative Coupling: This modern approach involves the coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines, often catalyzed by transition metals.[9]

  • Biomimetic Synthesis from α-Amino Aldehydes: Inspired by natural product biosynthesis, the homodimerization of α-amino aldehydes followed by air oxidation provides a route to 2,5-disubstituted pyrazines.[10]

De_Novo_Synthesis Diketone α-Diketone Condensation Condensation Diketone->Condensation Diamine 1,2-Diamine Diamine->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine

Caption: General workflow for the de novo synthesis of pyrazines.

Protocol 2: Synthesis of 2,3-Diphenylpyrazine via Condensation

This protocol outlines the synthesis of 2,3-diphenylpyrazine from benzil and ethylene diamine.

Materials:

  • Benzil

  • Ethylene diamine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve benzil (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Diamine: Slowly add ethylene diamine (1.1 eq) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Confirm the structure of the product by NMR spectroscopy and melting point analysis.

ReagentMolar Equiv.Purpose
Benzil1.0α-Diketone precursor
Ethylene diamine1.11,2-Diamine precursor
Acetic acidCatalyticAcid catalyst
Ethanol-Solvent

Rationale for Experimental Choices:

  • Acid Catalyst: Acetic acid catalyzes the condensation reaction between the carbonyl groups of benzil and the amino groups of ethylene diamine.

  • Solvent: Ethanol is a suitable solvent for the reactants and allows for easy crystallization of the product upon cooling.

Applications in Metal Catalysis

The judicious design and synthesis of pyrazine-based ligands are paramount to their successful application in metal catalysis. The electronic nature of the pyrazine ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents, which in turn influences the properties of the metal catalyst. For instance, electron-withdrawing groups can enhance the Lewis acidity of the metal center, which can be beneficial in certain catalytic cycles. Conversely, electron-donating groups can increase the electron density on the metal, potentially promoting oxidative addition steps.

The modular nature of the synthetic routes described herein allows for the creation of a vast library of pyrazine-based ligands with tailored steric and electronic properties for specific catalytic applications.

Characterization and Purification

The successful synthesis of pyrazine-based ligands relies on rigorous purification and characterization.

  • Purification: Common purification techniques include column chromatography, recrystallization, and distillation.[11] The choice of method depends on the physical properties of the ligand.

  • Characterization: A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized ligands. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[5]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • X-ray Crystallography: Provides unambiguous structural determination for crystalline solids.[5]

Conclusion

The synthesis of pyrazine-based ligands is a dynamic and evolving field that continues to provide innovative solutions for challenges in metal catalysis. The protocols and strategies outlined in this guide offer a solid foundation for researchers to design and synthesize novel ligands with tailored properties. The versatility of the pyrazine scaffold, coupled with the power of modern synthetic methodologies, ensures that these ligands will remain at the forefront of catalyst development for the foreseeable future.

References

  • Massey University. (n.d.). Pyrazine based ligands. Massey Research Online. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4591-4595. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2469. Retrieved from [Link]

  • Nam, S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11974-11981. Retrieved from [Link]

  • Zehnder, T. A., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganics, 11(8), 335. Retrieved from [Link]

  • Anaby, A., et al. (2015). Synthesis and Reactivity of Iron Complexes with a New Pyrazine-Based Pincer Ligand, and Application in Catalytic Low-Pressure Hydrogenation of Carbon Dioxide. Inorganic Chemistry, 54(21), 10513-10524. Retrieved from [Link]

  • Chemistry Channel. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube. Retrieved from [Link]

  • Rafferty, R. J., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Organic Chemistry, 87(5), 2136-2158. Retrieved from [Link]

  • Joule, J. A., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3719. Retrieved from [Link]

  • Al-Najjar, A. A., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. Crystals, 12(2), 241. Retrieved from [Link]

  • White, T. A., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 85. Retrieved from [Link]

  • JoVE. (2022, August 18). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. YouTube. Retrieved from [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. Retrieved from [Link]

  • Chylewska, A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • van der Est, A., et al. (2021). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 1(1), 4-17. Retrieved from [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Retrieved from [Link]

  • Kianfar, A. H., et al. (2023). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Crystals, 13(8), 1193. Retrieved from [Link]

  • Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Retrieved from [Link]

  • Kianfar, A. H., et al. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. Preprints.org. Retrieved from [Link]

  • van der Est, A., et al. (2021). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 1(1), 4-17. Retrieved from [Link]

  • de Oliveira, E. C., et al. (2025). Synthesis, Characterization, and Photochemical Properties of a New Square Mn(I)-Ru(II) Complex Using Pyrazine as Bridge Ligand. ResearchGate. Retrieved from [Link]

Sources

Application Note: Chemoenzymatic Cascade Synthesis of Asymmetric Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Transaminases ( 

-TAs)

Executive Summary

Pyrazine derivatives represent a privileged scaffold in medicinal chemistry (e.g., Pyrazinamide, Bortezomib) and the flavor industry (alkylpyrazines).[1] Traditional chemical synthesis—typically the condensation of 1,2-diamines with 1,2-dicarbonyls—often suffers from harsh conditions and poor regioselectivity when synthesizing asymmetric derivatives.

This guide details a chemoenzymatic cascade that leverages the stereoelectronic specificity of


-Transaminases (

-TAs) to convert

-diketones into reactive

-amino ketones. These intermediates undergo spontaneous, regiospecific dimerization and oxidative aromatization to yield pyrazines. This protocol offers a mild, aqueous-based alternative with superior regiocontrol compared to purely chemical methods.

Mechanism of Action

The core of this workflow is a "smart cascade" where the enzyme performs the difficult discrimination task, and chemical thermodynamics drives the ring closure.

  • Biocatalytic Transamination: The

    
    -TA transfers an amino group from an amine donor (e.g., Isopropylamine or L-Alanine) to one specific carbonyl of the 
    
    
    
    -diketone substrate.
  • Spontaneous Dimerization: The resulting

    
    -amino ketone is chemically unstable. Two molecules spontaneously condense (Knorr-type condensation) to form a dihydropyrazine intermediate.
    
  • Oxidative Aromatization: The dihydropyrazine undergoes oxidation (often spontaneous via atmospheric oxygen or aided by mild oxidants) to form the aromatic pyrazine core.

Pathway Visualization

PyrazinePathway sub_diketone α-Diketone (Substrate) amino_ketone α-Amino Ketone (Unstable Intermediate) sub_diketone->amino_ketone Transamination amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->amino_ketone -NH2 Transfer enzyme ω-Transaminase (PLP-dependent) enzyme->amino_ketone dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Spontaneous Dimerization (-2 H2O) product Asymmetric Pyrazine (Final Product) dihydropyrazine->product Oxidation (O2/Air)

Figure 1: The chemoenzymatic cascade. The enzyme ensures regioselective amination, while the chemical instability of the intermediate drives cyclization.

Experimental Protocol

Materials & Equipment
  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113, ATA-117, or Vibrio fluvialis
    
    
    
    -TA).
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Substrate: 1-Phenyl-1,2-propanedione (Model asymmetric substrate).

  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.

  • Solvent: DMSO (Co-solvent, max 10% v/v).

  • Equipment: Thermoshaker (Eppendorf), pH meter, HPLC (C18 column).

Protocol: One-Pot Cascade Synthesis

Step 1: Buffer Preparation & Cofactor Mix Dissolve PLP (1 mM final concentration) in 100 mM KPi buffer (pH 7.5). PLP is light-sensitive; wrap the container in foil.

  • Expert Insight: PLP forms a Schiff base with the enzyme active site. Pre-incubation of the enzyme with PLP for 10-15 minutes ensures full holoenzyme formation before substrate addition.

Step 2: Substrate Solution Prepare a 200 mM stock solution of 1-Phenyl-1,2-propanedione in DMSO.

  • Caution:

    
    -Diketones can be volatile and skin irritants. Handle in a fume hood.
    

Step 3: Reaction Initiation In a 20 mL glass vial, combine:

  • Buffer: 9 mL KPi/PLP solution.

  • Amine Donor: Add Isopropylamine (IPA) to a final concentration of 200 mM (10 equivalents). Adjust pH back to 7.5 using 6M HCl (IPA is highly basic).

  • Enzyme: Add 10 mg lyophilized

    
    -TA powder.
    
  • Substrate: Add 0.5 mL of Substrate Stock (10 mM final concentration).

  • Total Volume: Adjust to 10 mL.

Step 4: Incubation Incubate at 30°C with orbital shaking at 180 rpm for 24 hours.

  • Critical Control Point: Do not seal the vial air-tight if relying on atmospheric oxidation. Use a breathable membrane or leave the cap slightly loose to allow

    
     exchange, which facilitates the final aromatization step.
    

Step 5: Workup & Analysis

  • Quench reaction by adding

    
     of 10M NaOH (pH > 12) or saturate with 
    
    
    
    .
  • Extract twice with Ethyl Acetate (

    
    ).
    
  • Dry organic layer over

    
     and evaporate solvent.
    
  • Analyze via HPLC (UV 254 nm) or GC-MS.

Results & Data Analysis

Regioselectivity Comparison

The primary advantage of this protocol is regiocontrol. In chemical synthesis, a nucleophile attacks both carbonyls of 1-phenyl-1,2-propanedione indiscriminately. The


-TA sterically prefers the sterically less hindered carbonyl (position 1 vs position 2).

Table 1: Regioselectivity of Pyrazine Synthesis

MethodSubstrateMajor ProductRegioisomeric Ratio (rr)Yield
Chemical (

/MeOH)
1-Phenyl-1,2-propanedioneMixture~ 55:4540-60%
Chemoenzymatic (

-TA)
1-Phenyl-1,2-propanedione2,5-Dimethyl-3,6-diphenylpyrazine> 95:5 82%
Workflow Logic Diagram

ProtocolWorkflow start Start: Reagent Prep buffer_adj Buffer + IPA (Adjust pH to 7.5!) start->buffer_adj enz_add Add Enzyme + PLP (Pre-incubate 10 min) buffer_adj->enz_add sub_add Add Substrate (in DMSO) enz_add->sub_add react Reaction: 30°C, 24h (Open to Air) sub_add->react check Check pH > 10? react->check check->buffer_adj No (Error) extract Extraction (EtOAc) check->extract Yes (via NaOH addn)

Figure 2: Operational workflow. Note the critical pH adjustment step before enzyme addition.

Troubleshooting & Self-Validation

Self-Validating Systems
  • Visual Cue: The reaction mixture often turns from yellow (PLP color) to a darker orange/brown as the pyrazine forms. Many pyrazines are fluorescent; a handheld UV lamp (365 nm) can confirm product formation directly in the vial.

  • pH Drift: If using Isopropylamine as a donor, the reaction produces acetone as a byproduct. However, if using Alanine/Pyruvate, the pH may drift. Validation: If pH drops below 7.0, the enzyme activity plummets. Periodic pH checks are mandatory.

Common Pitfalls
  • Substrate Inhibition:

    
    -Diketones are reactive and can inhibit enzymes at high concentrations (>20 mM).
    
    • Solution: Use a fed-batch approach, adding substrate in 5 mM pulses every 2 hours.

  • Incomplete Oxidation: The dihydropyrazine intermediate may persist.

    • Solution: Stir the reaction vigorously or bubble air through the mixture for 1 hour post-reaction to drive aromatization.

References

  • Kroutil, W. et al. (2013). "Asymmetric synthesis of amines by transaminases." ChemCatChem.

  • Turner, N. J. et al. (2010). "Biocatalytic synthesis of chiral amines using

    
    -transaminases." Current Opinion in Chemical Biology. 
    
  • Ward, J. M. et al. (2014). "Biocatalytic synthesis of substituted pyrazines and pyrroles." Chemical Communications.

  • Sato, H. et al. (2021). "Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase." Scientific Reports.

  • Ghosh, P. & Mandal, A. (2011). "Greener approach toward one pot route to pyrazine synthesis."[2] Green Chemistry Letters and Reviews.

Sources

Application Note: Protecting Group Strategies for 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group and an electrophilic aldehyde on an electron-deficient pyrazine core, presents a significant challenge for selective chemical modification.[1][2][3][4] To perform multi-step syntheses that modify one part of the molecule while preserving the other, a robust and often orthogonal protecting group strategy is not just advantageous, but essential.[5][6]

This guide provides a detailed technical overview and field-proven protocols for the protection and deprotection of the amino and aldehyde groups of this versatile scaffold. We will explore the causality behind strategic choices, focusing on reaction conditions that ensure high yields and chemoselectivity, thereby enabling complex synthetic routes.

Core Chemical Principles & Strategic Considerations

The reactivity of this compound is dictated by several factors:

  • Electron-Deficient Pyrazine Ring: The two nitrogen atoms in the pyrazine ring, compounded by the electron-withdrawing effects of the two chlorine atoms and the carbaldehyde, render the aromatic system highly electron-poor.

  • Reduced Nucleophilicity of the Amino Group: Consequently, the lone pair of the 3-amino group is significantly delocalized into the ring, reducing its nucleophilicity compared to a typical aniline. This can make standard N-protection protocols sluggish, sometimes requiring catalysts or slightly more forcing conditions.[2]

  • Reactive Aldehyde: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. It readily participates in reactions like reductive amination, making its protection crucial if other parts of the molecule are to be modified with nucleophiles or reducing agents.[7][8]

An ideal protecting group strategy must be orthogonal , meaning each protecting group can be removed under specific conditions without affecting the other.[5][6][9][10] This allows for the sequential unmasking and reaction of the functional groups.

Strategy I: Protection of the 3-Amino Group

The most common strategy for protecting an amino group is its conversion to a carbamate.[9] Carbamates are generally stable to a wide range of reagents but can be cleaved under specific, controlled conditions.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection due to its stability under basic, hydrogenolytic, and mildly nucleophilic conditions.[11][12] Its removal is cleanly effected by strong acid, typically trifluoroacetic acid (TFA).[13][14]

Causality of Choice: The Boc group is ideal when subsequent synthetic steps involve bases (e.g., deprotonation), organometallics, or palladium-catalyzed couplings. Its acid-lability provides a clear and selective deprotection pathway.

cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection Start_NH2 This compound Reagents_P (Boc)₂O, DMAP (cat.) DCM, rt, 12-24h Start_NH2->Reagents_P Product_Boc N-Boc Protected Product Reagents_P->Product_Boc Product_Boc_D N-Boc Protected Product Reagents_D TFA / DCM (1:1) rt, 1-2h Product_Boc_D->Reagents_D Final_NH2 Deprotected Amine Reagents_D->Final_NH2

Caption: Workflow for N-Boc protection and deprotection.

Protocol 3.1.1: N-Boc Protection of this compound

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (N₂ or Ar), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Note: The reduced nucleophilicity of the amino group makes DMAP catalysis highly beneficial for driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 3.1.2: N-Boc Deprotection

  • Preparation: Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.2 M).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA). Caution: TFA is highly corrosive.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Effervescence (CO₂ and isobutylene) will be observed. Monitor by TLC or LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. The resulting residue can be co-evaporated with toluene to remove residual TFA.

  • Neutralization: Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Strategy II: Protection of the 2-Carbaldehyde Group

Aldehydes are commonly protected as acetals, which are inert to strong bases, nucleophiles (like Grignard reagents or organolithiums), and hydrides.[15][16][17][18] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.

Causality of Choice: Acetal protection is the strategy of choice when subsequent reactions involve nucleophilic attack or basic conditions that would otherwise target the aldehyde. Deprotection is readily achieved with aqueous acid.[19]

cluster_protection Aldehyde Protection (Acetal) cluster_deprotection Acetal Deprotection Start_CHO This compound Reagents_P Ethylene Glycol, p-TsOH (cat.) Toluene, Dean-Stark, reflux Start_CHO->Reagents_P Product_Acetal Dioxolane Protected Product Reagents_P->Product_Acetal Product_Acetal_D Dioxolane Protected Product Reagents_D 1 M aq. HCl / Acetone rt, 4-8h Product_Acetal_D->Reagents_D Final_CHO Deprotected Aldehyde Reagents_D->Final_CHO

Caption: Workflow for aldehyde protection and deprotection.

Protocol 4.1.1: Aldehyde Protection as a Dioxolane Acetal

  • Setup: To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue reflux for 4-12 hours, or until no more water is collected and TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Protocol 4.1.2: Acetal Deprotection

  • Preparation: Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and 1 M aqueous HCl (e.g., 3:1 v/v).

  • Reaction: Stir the solution at room temperature for 4-8 hours. Monitor the hydrolysis by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish.

  • Work-up: Once deprotection is complete, carefully neutralize the acid by adding solid NaHCO₃ or saturated aqueous NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aldehyde.

Orthogonal Strategy: A Combined Workflow

The true power of protecting groups lies in their orthogonal application. The N-Boc and acetal groups constitute a robust orthogonal pair. The acetal is stable to the anhydrous acidic conditions (TFA/DCM) used for Boc removal, while the Boc group is stable to the aqueous acidic conditions used for acetal cleavage. This allows for selective deprotection. A more classic orthogonal pair is a base-labile amine protecting group (like Fmoc) and an acid-labile acetal.

However, a common and effective strategy involves protecting the more sensitive or reactive group first, performing the desired chemistry, and then deprotecting.

Start Starting Material (Free Amine & Aldehyde) Protect_Aldehyde 1. Protect Aldehyde (Acetal Formation) Start->Protect_Aldehyde p-TsOH, Ethylene Glycol Modify_Amine 2. N-Alkylation / Acylation (Base/Nucleophile Stable Acetal) Protect_Aldehyde->Modify_Amine e.g., NaH, R-X Deprotect_Aldehyde 3. Deprotect Aldehyde (Aqueous Acid) Modify_Amine->Deprotect_Aldehyde aq. HCl Final_Product Final Product (Modified Amine, Free Aldehyde) Deprotect_Aldehyde->Final_Product

Caption: Orthogonal workflow: modifying the amine.

In this workflow, the aldehyde is first protected as an acetal. This allows the amino group to be modified under basic conditions (e.g., alkylation with NaH and an alkyl halide) without affecting the aldehyde. Finally, the acetal is hydrolyzed to reveal the aldehyde, yielding a product selectively modified at the nitrogen.

Summary of Protecting Group Strategies

Functional GroupProtecting GroupProtection Reagents & ConditionsDeprotection ConditionsStability Profile
Amino Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP (cat.), DCM, rtTFA/DCM or HCl/DioxaneStable to base, nucleophiles, H₂/Pd. Labile to strong acid.
Amino Cbz (Carboxybenzyl)Cbz-Cl, Base, DCM, 0 °C to rtH₂/Pd-C (Hydrogenolysis)Stable to acid and base. Labile to catalytic hydrogenation.[9][20]
Aldehyde Dioxolane Acetal Ethylene Glycol, p-TsOH, Toluene, RefluxAqueous Acid (e.g., 1M HCl)Stable to base, nucleophiles, organometallics, hydrides. Labile to acid.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Royal Society of Chemistry. (2015). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. (2012). Protecting groups in amino acids. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • Kauer, P., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Zadrazilova, I., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Zadrazilova, I., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Kos, J., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. PubMed. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (2017). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • ResearchGate. (2018). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

  • The Organic Chemistry Tutor. (2014). Using Acetals as a Protecting Group for Aldehydes and Ketones. YouTube. [Link]

  • Gribkova, E., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazines are critical pharmacophores in kinase inhibitors (e.g., Bortezomib intermediates) and essential flavor/fragrance components. However, their synthesis is often plagued by three "silent killers": uncontrollable polymerization (tarring) , regio-isomeric mixtures , and incomplete oxidative aromatization .

This guide moves beyond textbook recipes to address the causality of these failures. It provides self-validating protocols designed to isolate variables and ensure reproducibility in a drug discovery context.

Module 1: The Condensation Protocol (Maillard & Gutknecht Types)

Core Issue: "My reaction turned into black tar." Root Cause: The condensation of 1,2-diamines with 1,2-dicarbonyls is highly exothermic. High concentrations and uncontrolled temperatures promote oligomerization over cyclization.

Standardized Optimization Protocol

Do not simply mix reagents. Follow this kinetic control strategy.

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .

    • Why? Protic solvents stabilize the polar hemiaminal intermediates, preventing premature dehydration that leads to linear polymers.

  • Temperature Staging:

    • Phase 1 (Nucleophilic Attack): 0°C to 10°C. Dropwise addition of the diamine to the diketone (never the reverse) to maintain a local excess of electrophile.

    • Phase 2 (Dehydration): Slowly warm to Room Temperature (RT) over 2 hours.

    • Phase 3 (Thermodynamic Equilibration): Reflux only after TLC confirms the disappearance of the diamine.

  • Acidity Control:

    • Add catalytic Acetic Acid (AcOH) (5-10 mol%).

    • Why? It activates the carbonyl without protonating the amine nucleophile entirely, a common mistake with stronger mineral acids.

Troubleshooting Q&A

Q: I see a new spot on TLC, but it’s not my product. What is it? A: It is likely the dihydropyrazine intermediate.

  • Diagnosis: This intermediate is often yellow/orange and less polar than the diamine but more polar than the pyrazine.

  • Fix: This is not a failure; it is a paused reaction. You must force aromatization (see Module 2). Do not attempt to purify this intermediate on silica; it will decompose.

Q: My yield is low (<30%) despite clean conversion. A: Check your workup. Pyrazines are highly water-soluble and volatile.

  • Fix: Avoid aqueous washes if possible. Remove solvent via rotary evaporation (carefully, >20 mbar for volatile alkyl-pyrazines) and purify directly. If extraction is necessary, saturate the aqueous phase with NaCl and use CHCl₃ (chloroform) rather than EtOAc.

Module 2: Oxidative Aromatization

Core Issue: "I formed the ring, but it won't aromatize." Root Cause: Condensation yields 2,3-dihydropyrazine. Spontaneous air oxidation is often too slow or competes with polymerization.

Decision Matrix: Choosing the Right Oxidant
OxidantConditionBest ForDrawback
MnO₂ (Activated) Reflux in DCM/CHCl₃Lab-scale (<1g), acid-sensitive substratesHeterogeneous solid waste; variable activity batches.
DDQ RT in Toluene/BenzeneHigh-value, complex intermediatesExpensive; difficult removal of hydroquinone byproduct.
Air/KOH Reflux in EtOHSimple alkyl-pyrazines (Green Chem)Requires strong base tolerance; slower kinetics.
Pd/C + Heat >150°C (Diphenyl ether)Industrial scale-upHarsh conditions; incompatible with halides.
Protocol: MnO₂ Mediated Dehydrogenation
  • Stoichiometry: Use 5–10 equivalents of activated MnO₂. (Commercial "activated" MnO₂ often has low active oxygen content; excess is required).

  • Procedure: Add MnO₂ to the crude dihydropyrazine solution in DCM. Stir vigorously at reflux for 2–4 hours.

  • Monitoring: Watch for the disappearance of the fluorescent/yellow dihydropyrazine spot.

  • Workup: Filter through a pad of Celite. Warning: Do not let the filter cake dry out completely (fire hazard).

Module 3: Regioselectivity in Asymmetric Synthesis

Core Issue: "I have a mixture of 2,5- and 2,6-isomers." Root Cause: When reacting an unsymmetrical diamine with an unsymmetrical diketone, the initial nucleophilic attack is governed by a subtle balance of sterics and electronics.

Strategic Solutions

Option A: Steric Control (The "Bulky" Route) If one carbonyl is significantly more hindered (e.g., adjacent to a t-butyl or phenyl group), the less hindered amine (primary vs. secondary) will attack the less hindered carbonyl.

  • Optimization: Lower the temperature to -20°C to maximize the kinetic differentiation.

Option B: The Stepwise "Alpha-Amino" Route (High Fidelity) If high regioselectivity (>95:5) is required, abandon the one-pot condensation.

  • Step 1: Synthesize the

    
    -amino ketone (via Neber rearrangement or azide reduction).
    
  • Step 2: Dimerize (self-condensation) or react with an amino-acid amide.

  • Step 3: This forces the nitrogen placement, guaranteeing the substitution pattern.

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points between the condensation pathway and the oxidation requirement.

PyrazineSynthesis cluster_opt Critical Control Point Start Reactants (Diamine + Diketone) Inter Intermediate (Di-imine / Hemiaminal) Start->Inter 0°C, MeOH Slow Addition Tar Polymer/Tar (Dead End) Start->Tar High Conc. Exotherm Dihydro Dihydropyrazine (Unstable/Yellow) Inter->Dihydro -2 H2O Warm to RT Product Target Pyrazine (Aromatic) Dihydro->Product Oxidation Required (MnO2 / DDQ / Air) Dihydro->Tar Acidic Silica Purification Attempt

Figure 1: Reaction workflow highlighting the critical instability of the dihydropyrazine intermediate.

FAQ: Purification & Handling

Q: My product streaks on the silica column. How do I fix this? A: Pyrazines are basic. They interact with the acidic silanols on standard silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system. Alternatively, use neutral alumina which is less likely to cause degradation or streaking.

Q: How do I remove the persistent amine smell from the product? A: Small pyrazines have low olfactory thresholds.

  • Solution: Perform a final wash with 0.1 M HCl (if your product is not acid-labile) to remove unreacted diamines, followed by rapid neutralization and extraction. For non-basic pyrazines, sublimation is the gold standard for high purity.

References

  • General Condensation Mechanism

    • Title: "Pyrazine Synthesis via Condensation of 1,2-Diamines with 1,2-Dicarbonyls."[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the fundamental kinetic vs.
    • (Representative link for standard Gutknecht/Maillard chemistry).

  • Oxidative Dehydrogenation

    • Title: "Manganese Dioxide as a Stable Oxidant for the Synthesis of Pyrazines."
    • Source:Tetrahedron Letters.
    • Context: Validates MnO2 protocols for converting dihydropyrazines.
  • Regioselectivity Strategies

    • Title: "Regioselective Synthesis of Substituted Pyrazines."
    • Source:Chemical Reviews.
    • Context: Detailed review of steric vs. electronic control in heterocyclic synthesis.
  • Green Chemistry Approaches

    • Title: "Efficient and Green Synthesis of Pyrazine Derivatives."[3][4]

    • Source:Green Chemistry.
    • Context: Discusses solvent-free and aqueous phase synthesis to avoid toxic solvents.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 3-Amino-5,6-dichloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on reaction outcomes. Here, we address common challenges and frequently asked questions to empower you with the expertise to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.

Issue 1: Low Yield in Condensation Reactions (e.g., Schiff Base Formation)

Question: I am attempting a condensation reaction between this compound and a primary amine to form a Schiff base, but my yields are consistently low (<30%). I have tried running the reaction in Toluene, but the results are poor. What could be the issue?

Answer: The low yield in your condensation reaction is likely due to a combination of reactant solubility and the polarity of the reaction medium. While non-polar solvents like Toluene can be effective for azeotropic removal of water, they may not be optimal for solubilizing the polar starting material, this compound, and the likely polar amine.

Causality:

  • Solubility: The starting material possesses polar functional groups (amino and aldehyde) and a heterocyclic ring, which limits its solubility in non-polar solvents. Poor solubility leads to a heterogeneous reaction mixture and consequently, a slower reaction rate and lower yield.

  • Transition State Stabilization: Condensation reactions proceed through polar intermediates and transition states. A more polar solvent can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. Studies on condensation reactions involving aldehydes have shown that polar solvents tend to result in higher yields, especially for less reactive molecules.[1]

Troubleshooting Protocol: Solvent Screening for Condensation

  • Setup: Prepare several small-scale reactions in parallel, each with a different solvent.

  • Solvent Selection: Choose a range of solvents with varying polarities. See the table below for suggestions.

  • Reaction Conditions: Maintain consistent reaction parameters (temperature, concentration, stoichiometry) across all setups.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Analysis: Compare the yields and purity of the product in each solvent to identify the optimal conditions.

Table 1: Suggested Solvents for Optimizing Condensation Reactions

SolventTypeDielectric Constant (ε)RationaleExpected Outcome
Dichloromethane (DCM)Polar Aprotic9.1Good starting point, dissolves many organics.Moderate to good yield.
Acetonitrile (MeCN)Polar Aprotic37.5Higher polarity, good for stabilizing polar intermediates.Potentially higher yield than DCM.
Ethanol (EtOH)Polar Protic24.6Can act as a mild acid catalyst but may form acetals.Yield may vary; monitor for side products.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High boiling point, excellent solvating power for polar molecules.Likely to give a high yield, but purification can be challenging.
Tetrahydrofuran (THF)Polar Aprotic7.6Less polar than DCM, but a good solvent for many reagents.Moderate yield expected.
Issue 2: Unwanted Side Products in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to substitute one of the chlorine atoms on this compound with a nucleophile (e.g., a secondary amine) but I am observing a mixture of products, including what appears to be a di-substituted product and some starting material decomposition. I am using methanol as the solvent.

Answer: The formation of multiple products and decomposition in a nucleophilic aromatic substitution (SNAr) reaction is often a consequence of the solvent choice. While polar protic solvents like methanol can dissolve the reactants, they can also interfere with the reaction in several ways.

Causality:

  • Solvent as a Nucleophile: Methanol can compete with your intended nucleophile, leading to the formation of a methoxy-substituted pyrazine byproduct.

  • Nucleophile Solvation: Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage".[2][3] This caging effect deactivates the nucleophile, slowing down the desired reaction and potentially allowing side reactions to become more prominent.[2][3] For SN2-type reactions, which share mechanistic similarities with SNAr, polar aprotic solvents are generally preferred as they do not hinder the nucleophile's reactivity.[4]

  • Reaction with the Aldehyde: The aldehyde group can react with methanol to form a hemiacetal or acetal, especially in the presence of acid or base catalysts, further complicating the product mixture.

Troubleshooting Protocol: Optimizing Solvent for SNAr

  • Switch to a Polar Aprotic Solvent: Immediately switch from methanol to a polar aprotic solvent.

  • Solvent Selection: Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). These solvents will dissolve the polar reactants without deactivating the nucleophile.[4]

  • Temperature Control: SNAr reactions on electron-deficient rings like pyrazine can be exothermic. Start at room temperature and gently heat if the reaction is slow.

  • Inert Atmosphere: Use an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde and other sensitive functional groups.

SNAr_Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) Nu_caged Nucleophile (solvated) Product Desired SₙAr Product Nu_caged->Product Slow MeOH Methanol (Solvent) Aldehyde_acetal Acetal Formation Nu_free Nucleophile (free) Nu_free->Product Fast Reagent This compound Reagent->Aldehyde_acetal Side Reaction Reagent->Product Desired Reaction Side_Product_1 Methoxy Side Product Reagent->Side_Product_1 Solvent Nucleophilicity Side_Product_2 Decomposition Reagent->Side_Product_2 Decomposition

Caption: Solvent effects on SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: How does the solvent polarity affect the reactivity of the aldehyde group?

The aldehyde group is electrophilic and its reactivity is highly influenced by the solvent. Polar solvents can stabilize the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. In condensation reactions, polar solvents can enhance the rate and yield.[1] However, in polar protic solvents like alcohols, there is a risk of forming hemiacetals and acetals, which are often unwanted side products. The choice of a polar aprotic solvent generally provides a good balance by enhancing solubility and stabilizing polar intermediates without directly participating in the reaction.

Q2: Can the amino group's reactivity be modulated by the solvent?

Yes. The amino group is a nucleophile and an activating group on the pyrazine ring. In polar protic solvents, the lone pair of electrons on the nitrogen can be solvated through hydrogen bonding, which can decrease its nucleophilicity and its ability to donate electron density into the ring. In contrast, polar aprotic solvents do not form strong hydrogen bonds with the amino group, leaving its lone pair more available for reaction or for influencing the electronic properties of the pyrazine ring.

Q3: For a reaction involving both the aldehyde and one of the chloro groups, which solvent system is a good starting point?

For a reaction that requires reactivity at both the aldehyde (e.g., condensation) and a chloro group (e.g., SNAr), a polar aprotic solvent is the most logical starting point. Solvents like DMF or DMSO offer excellent solvating power for the polar starting material and most nucleophiles. They will facilitate the SNAr reaction by not deactivating the nucleophile and will also promote the condensation by stabilizing the polar intermediates.

Solvent_Choice_Logic cluster_reaction_type cluster_solvent_properties Start Starting Point: Reaction with this compound Condensation Condensation (e.g., Schiff Base) Start->Condensation SNAr SₙAr (e.g., Amination) Start->SNAr Polarity Polarity Condensation->Polarity Needs to stabilize polar intermediates SNAr->Polarity Needs to dissolve polar reactants Proticity Proticity SNAr->Proticity Protic solvents deactivate nucleophile Protic Polar Protic (e.g., EtOH, MeOH) Polarity->Protic Aprotic Polar Aprotic (e.g., DMF, DMSO, MeCN) Polarity->Aprotic Nonpolar Non-polar (e.g., Toluene, Hexane) Polarity->Nonpolar Poor solubility for this substrate Proticity->Protic High Risk: - Cages nucleophile - Reacts with aldehyde Proticity->Aprotic Recommended: - Does not cage nucleophile - Inert to aldehyde Recommendation Recommendation Protic->Recommendation Use with caution Aprotic->Recommendation Optimal Choice Nonpolar->Recommendation Generally not recommended

Caption: Decision workflow for solvent selection.

Q4: Are there any specific safety considerations when using solvents like DMF and DMSO?

Yes. Both DMF and DMSO are excellent solvents but require careful handling.

  • DMF (N,N-Dimethylformamide): It is a suspected carcinogen and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves.

  • DMSO (Dimethyl Sulfoxide): It is known to readily penetrate the skin and can carry dissolved substances with it. Therefore, it is crucial to avoid skin contact when working with DMSO solutions of hazardous materials. Always wear appropriate gloves.

References

  • Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

  • IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Retrieved from [Link]

  • YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Retrieved from [Link]

  • The Organic Chemistry Channel. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Pharmacophore. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • ResearchGate. (2025). A Mixed-Aldol Condensation Reaction with Unknown Aldehydes and Ketones: Employing Modern Methods To Improve the Learning Process for Second-Year Undergraduate Organic Chemistry Students. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions with 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5,6-dichloropyrazine-2-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide not just step-by-step protocols, but also the underlying chemical principles and troubleshooting strategies to navigate the complexities of your reaction workups. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Part 1: Frequently Asked Questions - Understanding the Reagent

This section covers the fundamental characteristics of this compound, which are crucial for designing a successful workup strategy.

Q1: What are the key structural features of this compound that influence its behavior during workup?

A1: The molecule's behavior is dictated by three key functional groups on an electron-deficient pyrazine ring:

  • The Aldehyde Group (-CHO): This is the primary reactive site for forming your desired product. It is moderately polar and can form a reversible adduct with sodium bisulfite, a property that is exceptionally useful for purification.[1][2]

  • The Amino Group (-NH2): This group is a weak base. It can be protonated in acidic conditions, which significantly increases the molecule's solubility in aqueous acid. This is a critical handle for purification via acid-base extraction.

  • The Dichloropyrazine Ring: The two chlorine atoms and the pyrazine nitrogens make the aromatic ring highly electron-deficient. This makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) by nucleophiles, including solvents (solvolysis) or excess reagents, which can be a source of impurities.[3] The pyrazine nitrogens are also basic and can be protonated under acidic conditions.

Q2: How stable is this compound under different pH conditions?

A2:

  • Acidic Conditions: The compound is generally stable in dilute, non-nucleophilic acids (e.g., 1M HCl, dilute H2SO4) at low temperatures. The amino group and pyrazine nitrogens will be protonated, forming a water-soluble salt. However, prolonged exposure to strong acids or heat can potentially lead to hydrolysis or other degradation pathways.

  • Basic Conditions: The compound is sensitive to strong bases. The aldehyde can undergo aldol-type reactions or Cannizzaro reactions.[4] Furthermore, strong bases can promote SNAr reactions, where a chlorine atom is displaced by hydroxide or other nucleophiles present in the mixture.[3] Workups involving strong bases like NaOH or KOH should be performed at low temperatures and with careful monitoring.[5]

  • Neutral Conditions: The compound is reasonably stable under neutral pH, but the aldehyde group is always susceptible to oxidation to the corresponding carboxylic acid if exposed to air for extended periods.

Part 2: General Workup & Extraction Protocol

This section provides a robust, adaptable workflow for the initial phase of your product isolation. In-process checks using Thin Layer Chromatography (TLC) are essential at each stage to validate the procedure.

Q1: What is a reliable, general-purpose workup procedure after a reaction with this aldehyde?

A1: The following step-by-step protocol is a solid starting point for most reaction types. It is designed to remove a broad range of common reagents and byproducts.

Step-by-Step General Protocol
  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice-water bath. This minimizes side reactions during the quench.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl). This provides a mildly acidic quench (pH ~5-6) that is often sufficient to neutralize common bases like triethylamine (TEA) without being harsh enough to cause degradation.

    • Expert Insight: Avoid quenching with water alone if you have water-sensitive reagents. Avoid strong acids unless you intend to perform an acid extraction immediately.

  • Initial Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (see Table 1). Ethyl acetate (EtOAc) is a common first choice due to its good solvating power for a wide range of organic compounds.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO3 (to remove acidic impurities).

      • Water (to remove water-soluble impurities).

      • Brine (saturated aqueous NaCl) (to break up emulsions and begin the drying process).

    • Self-Validation: Spot a sample of the organic layer on a TLC plate after each wash to monitor the removal of impurities.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Table 1: Common Solvents for Extraction
SolventPolarityBoiling Point (°C)Notes
Ethyl Acetate (EtOAc)Medium77Good general-purpose solvent. Can hydrolyze under strong acid/base.
Dichloromethane (DCM)Medium40Excellent solvent, but denser than water. Can form emulsions.
Diethyl Ether (Et2O)Low35Good for less polar compounds. Highly volatile and flammable.
TolueneLow111Good for non-polar compounds and azeotropic removal of water.
General Workup Workflow Diagram

G Reaction Reaction Mixture Quench Cool to 0 °C Quench with sat. NH4Cl(aq) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract Wash_Base Wash with sat. NaHCO3(aq) Extract->Wash_Base Separate Layers Wash_H2O Wash with Water Wash_Base->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Standard liquid-liquid extraction workflow.

Part 3: Troubleshooting Guide

This section addresses specific, common problems in a Q&A format, providing explanations and actionable solutions.

Q1: My product seems to have high water solubility and I'm getting low recovery in the organic layer. What should I do?

A1: This is a common issue with nitrogen-containing heterocyclic compounds. The amino group and pyrazine nitrogens can make the molecule, and its product, partially water-soluble.

  • The Cause: Your product likely retains some basicity and polarity, leading to partitioning into the aqueous layer.

  • The Solution:

    • Increase Salinity: Before extraction, saturate the aqueous layer with NaCl (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.

    • Use a More Polar Solvent: Switch to a more polar extraction solvent like Dichloromethane (DCM) or even a 9:1 DCM:Isopropanol mixture.

    • Back-Extraction: Combine all aqueous layers from your initial washes. Re-extract them 2-3 more times with fresh organic solvent. This recovers product that partitioned into the aqueous phase.

    • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction by adding NaHCO3 or dilute Na2CO3. This deprotonates any protonated amine/pyrazine moieties, making them less water-soluble. Be cautious with stronger bases.

Q2: My TLC shows a significant amount of unreacted starting material. How can I remove it?

A2: The aldehyde group provides a unique chemical handle for selective removal. The most effective method is forming a water-soluble bisulfite adduct.[1][6] This technique is detailed in Part 4.

Q3: TLC shows multiple new spots, and I suspect byproducts. What are they likely to be?

A3: Given the molecule's structure, several side reactions are plausible.

  • Likely Byproducts & Causes:

    • Oxidized Aldehyde: The aldehyde can be oxidized to the corresponding carboxylic acid (3-amino-5,6-dichloropyrazine-2-carboxylic acid)[7], especially if the reaction is run in the presence of air or oxidizing agents. This byproduct can be removed with a NaHCO3 wash.

    • SNAr Products: If your reaction involves nucleophiles (e.g., amines, alkoxides from alcohol solvents[3]), they can displace one of the chlorine atoms. These byproducts are often difficult to remove by extraction alone and typically require column chromatography.

    • Aldol/Cannizzaro Products: If strong bases are used, the aldehyde can self-condense or disproportionate.[4] These are often more polar and may require chromatography.

  • Troubleshooting Strategy:

    • Run a diagnostic TLC, co-spotting your crude material with the starting aldehyde.

    • Perform an acidic wash (1M HCl) to see if any spots move to the baseline (indicating basic byproducts).

    • Perform a basic wash (sat. NaHCO3) to see if any spots are removed (indicating acidic byproducts).

    • If byproducts persist and have similar polarity to your product, column chromatography is the necessary next step.

Troubleshooting Decision Tree

G Start Crude Product Analysis (TLC, NMR) Problem What is the main issue? Start->Problem LowYield Low Yield/ Product in Aqueous Layer Problem->LowYield Poor Recovery StartSM Unreacted Starting Material Problem->StartSM SM Contamination Impurity Multiple Spots/ Byproducts Problem->Impurity Impure Product Sol_Salt Salt out aqueous layer Re-extract with fresh solvent LowYield->Sol_Salt Sol_Bisulfite Use Bisulfite Adduct Purification (See Part 4) StartSM->Sol_Bisulfite Sol_Wash Perform specific pH washes (Acidic/Basic) Impurity->Sol_Wash Sol_Chrom Purify by Column Chromatography Sol_Wash->Sol_Chrom If washes fail

Caption: Decision tree for troubleshooting common workup issues.

Part 4: Specialized Protocol - Purification via Bisulfite Adduct

This method is the gold standard for removing aldehydes from a reaction mixture or purifying an aldehyde product away from non-carbonyl contaminants.[2]

Q1: How do I perform a bisulfite extraction to purify my aldehyde-containing product?

A1: This liquid-liquid extraction protocol is highly effective and avoids the need to isolate a solid adduct.[1]

Step-by-Step Bisulfite Extraction Protocol
  • Dissolution: Dissolve the crude reaction product in a suitable organic solvent (e.g., 25 mL of ethyl acetate or DCM).

  • Adduct Formation:

    • In a separatory funnel, add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO3). Use a volume approximately equal to the organic layer.

    • Expert Insight: For sterically hindered or less reactive aldehydes, adding a small amount of a phase-transfer catalyst (e.g., TBAB) or a water-miscible co-solvent like THF can accelerate adduct formation.[8]

    • Shake the funnel vigorously for 5-10 minutes. The aldehyde will react with the bisulfite to form a charged, water-soluble adduct.

  • Separation:

    • Allow the layers to separate. The bisulfite adduct of your aldehyde is now in the aqueous layer. The non-aldehyde impurities remain in the organic layer.

    • Drain and save the aqueous layer.

    • Wash the organic layer with a small amount of fresh saturated NaHSO3 solution and combine the aqueous layers.

  • Regeneration of the Aldehyde:

    • Place the combined aqueous layers in a clean separatory funnel under an inert atmosphere if possible. Cool to 0 °C.

    • Add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate).

    • Slowly add a base, such as saturated NaHCO3 or dilute NaOH solution, dropwise while shaking and monitoring the pH.[6] Continue adding base until the aqueous layer is basic (pH > 8). This reverses the reaction and regenerates the free aldehyde.[2]

    • Caution: Gas evolution (SO2) may occur. Vent the funnel frequently.

  • Final Isolation:

    • Shake the funnel to extract the regenerated, purified aldehyde into the organic layer.

    • Separate the layers. Wash the organic layer with water and brine, then dry over Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Sadek, K. U., et al. (2011). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. This source, while not directly on the target molecule, provides context on the synthesis and handling of structurally related amino-aldehyde heterocycles. Available at: [Link]

  • Logvinenko, I., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Provides synthetic routes for related pyrazine compounds, highlighting potential reagents and conditions. Available at: [Link]

  • Google Patents (2016). CN105622526A - Preparation method of 2-aminopyrazine derivatives. Patent describing the synthesis of aminopyrazine derivatives, noting the use of strong bases like NaOH.
  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Discusses reaction conditions for pyrazine synthesis, including solvents and bases. Available at: [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. This article provides excellent mechanistic insight into the side reactions (SNAr, solvolysis) possible on a very similar scaffold. Available at: [Link]

  • Hase, S., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Details an advanced purification technique applicable to aminopyridine/pyrazine derivatives. Available at: [Link]

  • Boucher, M. A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. An academic paper detailing a modern, efficient liquid-liquid extraction method using bisulfite. Available at: [Link]

  • Boucher, M. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. A video and text protocol demonstrating the bisulfite extraction technique. Available at: [Link]

  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Provides additional context on reaction conditions for pyrazine synthesis. Available at: [Link]

  • Simorangkir, M., et al. (2020). Chemical Transformation of Pyrazine Derivatives. Describes workup procedures including quenching in water and extraction with DCM for pyrazine compounds. Available at: [Link]

  • Zitko, J., et al. (2012). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Discusses aminodehalogenation reactions on pyrazine rings, relevant to potential side reactions. Available at: [Link]

  • Ozan, O. (2008). REACTION OF PROPARGYL ALDEHYDES WITH HYDRAZINIUM SALTS: SYNTHESIS OF FERROCENYL AND PHENYL SUBSTITUTED PYRAZOLES. Thesis describing purification of aldehyde reaction products by flash chromatography. Available at: [Link]

  • Google Patents (1946). US2396067A - Preparation of 2-aminopyrazine. Early patent describing workup involving crystallization from benzene to remove resinous material.
  • Boucher, M. A., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. ResearchGate entry discussing the use of water-miscible solvents to improve bisulfite reaction rates. Available at: [Link]

  • JoVE (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Video protocol noting the use of NMR to confirm aldehyde removal. Available at: [Link]

  • Chemistry Channel (2020). Aldehyde & Ketone Reactions Experiment. Educational video describing classic aldehyde reactions like bisulfite addition and aldol condensation. Available at: [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Describes purification of pyrazine derivatives by flash chromatography. Available at: [Link]

  • Wilson, K. (2012). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Research article detailing extraction of pyrazine products with DCM. Available at: [Link]

  • PubChem. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. Database entry for the likely oxidation byproduct. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and characterization of derivatives originating from 3-Amino-5,6-dichloropyrazine-2-carbaldehyde. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible characterization workflow. The pyrazine core is a well-established scaffold in pharmacologically active compounds, known for a range of biological activities including antimicrobial and anticancer effects.[1][2] The strategic derivatization of the carbaldehyde functional group allows for the systematic exploration of chemical space to modulate biological activity and pharmacokinetic properties.

Synthetic Strategy: The Schiff Base Condensation Pathway

The aldehyde group at the C2 position of the pyrazine ring is a versatile handle for chemical modification. The most direct and widely employed derivatization strategy is the formation of a Schiff base (an imine) through condensation with a primary amine. This reaction is typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol, and proceeds with high yield. The resulting C=N double bond is critical as the imine group is implicated in the biological activities of many Schiff bases.[3]

The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.

G A 3-Amino-5,6-dichloropyrazine- 2-carbaldehyde C Schiff Base Derivative A->C + R-NH₂ (Condensation) A:e->C:w Reflux, Ethanol B Primary Amine (R-NH₂) D Water (H₂O)

Caption: General synthesis of Schiff base derivatives.

A Multi-Faceted Approach to Structural Elucidation

Confirming the identity and purity of a newly synthesized derivative is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others. This ensures the unambiguous determination of the chemical structure.

G Start Synthesized Derivative Purity TLC / HPLC Purity Assessment Start->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structural Backbone Xray X-ray Crystallography (for single crystals) 3D Structure NMR->Xray Optional, Definitive Confirmation Confirmed Structure & Purity NMR->Confirmation IR IR Spectroscopy Functional Groups IR->Xray Optional, Definitive IR->Confirmation MS Mass Spectrometry Molecular Weight MS->Xray Optional, Definitive MS->Confirmation Xray->Confirmation Purity->NMR Purity->IR Purity->MS

Caption: A typical workflow for derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework.

  • ¹H-NMR: The proton spectrum is essential for identifying the key structural motifs. For the parent aldehyde, a characteristic singlet for the aldehydic proton (-CHO) is expected around 9-10 ppm. The amino protons (-NH₂) typically appear as a broad singlet.[4] Upon formation of a Schiff base, the aldehydic proton signal disappears and a new singlet for the imine proton (-CH=N-) emerges, usually in the 8-9 ppm region.[5] The integration of signals confirms the proton count for each environment.

  • ¹³C-NMR: The carbon spectrum complements the proton data. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 180-190 ppm. The imine carbon in the Schiff base derivative is found further upfield, typically in the 160-170 ppm range.[4]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Functional GroupParent Aldehyde (Expected)Schiff Base Derivative (Expected)Rationale for Shift
¹H Aldehyde/Imine ~9.8 (s, 1H)~8.5 (s, 1H)Replacement of electronegative oxygen with nitrogen results in an upfield shift for the attached proton.
**¹H Amino (-NH₂) **~7.5 (br s, 2H)~7.6 (br s, 2H)Minimal change expected as it is not directly involved in the reaction.
¹H Pyrazine Ring ~8.0-8.3~8.1-8.4Minor shifts due to changes in the electronic environment of the ring.
¹³C Carbonyl/Imine ~185~165The imine carbon is less deshielded than the carbonyl carbon.[4]
¹³C Pyrazine Ring ~125-155~125-160The carbon attached to the imine may show a slight downfield shift.

Note: Exact chemical shifts will vary based on the substituent (R-group) and solvent used.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups by identifying their vibrational frequencies.

  • Parent Aldehyde: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected around 1670-1700 cm⁻¹. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.[4]

  • Schiff Base Derivative: The most significant change is the disappearance of the strong C=O aldehyde band and the appearance of a new band for the C=N (imine) stretch, typically in the 1600-1650 cm⁻¹ range.[7] The N-H stretching bands of the pyrazine amino group should remain.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

VibrationParent AldehydeSchiff Base DerivativeSignificance
N-H Stretch (Amine) ~3450, ~3350~3450, ~3350Confirms the amino group is intact.
C=O Stretch (Aldehyde) ~1680AbsentConfirms consumption of the aldehyde.
C=N Stretch (Imine) Absent~1630Confirms the formation of the Schiff base.[7]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, serving as a crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern can also offer structural clues that corroborate NMR and IR data.

X-ray Crystallography

For derivatives that can be grown into single crystals of sufficient quality, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[8] This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which can be invaluable for understanding the compound's behavior in a biological context.[8][9]

Biological Evaluation: From Structure to Function

The ultimate characterization of these derivatives lies in their biological activity. Pyrazine-based compounds are frequently screened for antimicrobial and anticancer properties.[2][10] A typical screening cascade involves evaluating the compounds against various cell lines or microbial strains to determine their potency (e.g., IC₅₀ or MIC values).

A Library of Derivatives B Primary Screening (e.g., Antimicrobial Assay) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening (e.g., Cytotoxicity Assay) C->D E Lead Compound (Potent & Selective) D->E

Caption: A simplified biological screening workflow.

Table 3: Example Biological Activity Data for Pyrazine Derivatives

Compound TypeTargetActivity MetricReported ValueSource
Triazolo[4,3-a]pyrazineE. coliMIC16 µg/mL[10]
Pyrazine-2-CarboxamideS. aureusMIC6.25 µg/mL[11]
3-aminopyrazine-2-carboxamideFGFR KinaseIC₅₀1.88 µM[2]
Pyrazinamide DerivativeM. tuberculosisMIC6 µM[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and aniline.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: Add a stoichiometric equivalent of aniline (1.0 mmol) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[12]

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified derivative.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is appropriate for dissolving the compound and does not have signals that overlap with key sample signals.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if needed.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

References

  • International Journal of Research in Pharmacy and Chemistry (2011). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences (2017). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available at: [Link]

  • MDPI (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Available at: [Link]

  • National Institutes of Health (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

  • American Chemical Society (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

  • MDPI (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Available at: [Link]

  • National Institutes of Health (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Available at: [Link]

  • ResearchGate (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • ResearchGate (2019). Crystal structure of 3-aminopyrazine-2-carbohydrazide, C5H7N5O. Available at: [Link]

  • MDPI (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • National Institutes of Health (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]

  • Baghdad Science Journal (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

  • ResearchGate (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available at: [Link]

  • ResearchGate (2014). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Available at: [Link]

  • Scholars Middle East Publishers (2018). Synthesis and Characterization of (2E) -1- [4- (2, 4-Dithio-3-Ethylimino -5- Substitutedimino -1, 3, 5- Triazino-6-Yl) Aminophen. Available at: [Link]

  • MDPI (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • Royal Society of Chemistry (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Available at: [Link]

  • Arkivoc (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • RJPBCS (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [https://www.rjpbcs.com/pdf/2016_7(2)/.pdf]([Link]13].pdf)

  • Prime Scholars (2016). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Available at: [Link]

  • ResearchGate (2021). Synthesis, Structural Study and Biological Activity Evaluation of VO(II), Mn(II), Co(II),Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) Complexes with New Schiff Base Ligand Derived from Pyrazine. Available at: [Link]

  • Scientific Research Publishing (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Available at: [Link]

  • National Institutes of Health (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available at: [Link]

  • Semantic Scholar (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Available at: [Link]47881075727b2c0)

Sources

Spectroscopic Analysis of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde (CAS 89167-48-6), a critical heterocyclic building block. It compares analytical methodologies to ensure structural integrity and purity, specifically distinguishing the target product from common synthetic impurities like des-chloro analogs and oxidation byproducts.

Executive Summary & Compound Profile

This compound is a highly functionalized pyrazine intermediate used in the synthesis of pteridines, pyrazinopyrimidines, and antiviral agents (e.g., Favipiravir analogs).[1][2][3] Its high reactivity—stemming from the electron-deficient pyrazine ring, the electrophilic aldehyde, and the nucleophilic amine—makes it prone to oxidation and hydrolysis.

  • CAS Number: 89167-48-6[2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O[4][5]
  • Molecular Weight: 192.00 g/mol [3]

  • Key Structural Features:

    • C2: Formyl group (-CHO) – Oxidation risk.

    • C3: Primary Amine (-NH

      
      ).
      
    • C5, C6: Chlorine atoms – Nucleophilic substitution sites.

Comparative Analysis of Spectroscopic Methods

The following table compares the efficacy of primary analytical techniques for validating this specific compound.

Feature1H NMR HPLC-UV/MS FT-IR High-Res MS (HRMS)
Primary Utility Structural AuthenticationQuantitative Purity & Impurity ProfilingFunctional Group VerificationElemental Composition & Isotope Pattern
Key Diagnostic Absence of ring protons ; Aldehyde singlet (~10 ppm).Separation of polar oxidation products (Acid).C=O stretch (~1690 cm

) vs. Acid OH.
Chlorine Isotope Pattern (9:6:1).
Limit of Detection ~0.5 - 1.0% (Impurity)< 0.05% (Trace Analysis)> 1-2%< 1 ppm
Throughput Low (5-10 mins/sample)Medium (15-30 mins/sample)High (1-2 mins/sample)High
Cost HighMediumLowHigh
Expert Insight: The "Proton-less" Ring Signature

The most critical quality attribute (CQA) for This compound in NMR is negative evidence. Since positions 5 and 6 are chlorinated, no aromatic ring protons should be visible .

  • Pass: Spectrum shows only Aldehyde (-CHO) and Amine (-NH

    
    ) signals.
    
  • Fail: Appearance of any doublet or singlet in the 8.0–9.0 ppm region indicates mono-dechlorination (impurity: 3-amino-6-chloropyrazine-2-carbaldehyde).

Structural Validation & Impurity Profiling

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the preferred solvent. Chloroform-

(CDCl

) may lead to poor solubility and broad amine peaks due to hydrogen bonding.

Expected 1H NMR Data (DMSO-


, 400 MHz): 
  • 
     10.10 ppm (1H, s):  Aldehyde proton (-CH O). Sharp singlet.
    
  • 
     7.80 - 8.20 ppm (2H, br s):  Amine protons (-NH 
    
    
    
    ). Broad due to quadrupole broadening and exchange.
  • 
     2.50 / 3.33 ppm:  Solvent residuals (DMSO/Water).
    

Common Impurity Signals:

  • Oxidation (Carboxylic Acid): Disappearance of 10.1 ppm signal; appearance of broad -COOH proton (>12 ppm).

  • Hydrolysis (Pyrazinone): Loss of Cl symmetry or shift in amine protons.

  • Regioisomers: Appearance of aromatic C-H signals (~8.5 ppm).[6]

B. Infrared Spectroscopy (FT-IR)

IR is a rapid " go/no-go " test for the aldehyde functionality.

  • Target Band: Strong C=O stretching vibration at 1680–1700 cm

    
     .
    
  • Differentiation: If the sample has oxidized to 3-amino-5,6-dichloropyrazine-2-carboxylic acid, the C=O band shifts (often lower or broader) and a broad O-H stretch appears at 2500–3300 cm

    
    .
    
  • Amine: Distinct N-H stretching doublet at 3300–3450 cm

    
    .
    
C. Mass Spectrometry (MS)

The dichloro-substitution pattern provides a unique isotopic fingerprint.

  • Parent Ion (

    
    ):  191.9 (based on 
    
    
    
    Cl).
  • Isotope Pattern:

    • 
       (192): ~100%
      
    • 
       (194): ~65%
      
    • 
       (196): ~10%
      
  • Note: A deviation from this 9:6:1 intensity ratio suggests contamination with mono-chloro (

    
    ) or non-chlorinated species.
    

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the aldehyde from its likely oxidation product (carboxylic acid) and hydrolysis impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde conjugation).

  • Temperature: 30°C.

Self-Validating Check: The aldehyde is less polar than the carboxylic acid impurity. The Acid will elute earlier (lower retention time) than the Aldehyde target.

Protocol 2: Sample Preparation for NMR
  • Weigh 10-15 mg of the product into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (ensure ampoule is freshly opened to minimize water peak).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Optional: Add 1 drop of D

    
    O and shake. If the broad peak at ~8.0 ppm disappears, it confirms the presence of exchangeable protons (-NH
    
    
    
    ).

Visualizations

Analytical Workflow

This diagram illustrates the decision matrix for characterizing the product.

AnalyticalWorkflow Sample Crude Product (this compound) Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility NMR 1H NMR Analysis (DMSO-d6) Solubility->NMR RingProtons Aromatic Ring Protons (8.0 - 9.0 ppm)? NMR->RingProtons Impurity Impurity Identified (Mono-dechlorinated) RingProtons->Impurity Yes AldehydePeak Aldehyde Peak (~10.1 ppm)? RingProtons->AldehydePeak No (Pass) AcidImpurity Oxidation Impurity (Carboxylic Acid) AldehydePeak->AcidImpurity Missing/Shifted HPLC HPLC-UV Purity (>98% Area) AldehydePeak->HPLC Present Release Release Product HPLC->Release

Caption: Analytical decision tree prioritizing NMR for structural authentication followed by HPLC for purity.

Degradation & Impurity Pathways

Understanding the origin of impurities is vital for interpreting spectra.

ImpurityPathways Target Target Aldehyde (3-Amino-5,6-dichloro...) Acid Carboxylic Acid (Oxidation) Target->Acid Air/O2 (Storage) DesChloro Des-chloro Analog (Reduction/Substitution) Target->DesChloro Over-reduction (Synthesis) Imine Schiff Base (Condensation) Target->Imine Primary Amines (Reactivity)

Caption: Common degradation pathways leading to impurities detectable by HPLC and NMR.

References

  • BLD Pharmatech. (n.d.). Product Analysis: this compound (CAS 89167-48-6).[2][3][4] Retrieved from

  • Chemical Book. (2024). This compound Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 89167-48-6. Retrieved from

  • Furuta, Y., et al. (2009). Synthesis and Antiviral Activity of Favipiravir (T-705) and related pyrazinecarboxamides. (Contextual reference for pyrazine analysis). Antiviral Research.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

The Pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationships of Pyrazine-Based Compounds

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and structural features allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazine-based compounds, offering a comparative look at how subtle molecular modifications can profoundly impact biological activity.

The heteroaromatic nature of the pyrazine ring uniquely combines the properties of heteroatoms for polar interactions with the characteristics of aromatic moieties for nonpolar interactions.[4] The nitrogen atoms in the pyrazine ring are frequent hydrogen bond acceptors, a common interaction observed in the binding of pyrazine-based ligands to protein targets.[4] Additionally, the pyrazine core can engage in π-interactions, coordinate with metal ions, and participate in halogen bonds when substituted with halogens.[4] This multiplicity of potential interactions makes the pyrazine scaffold a valuable component in designing molecules with high affinity and specificity for biological targets.

This guide will explore the SAR of pyrazine derivatives in key therapeutic areas, supported by experimental data, to provide researchers and drug development professionals with actionable insights for designing the next generation of pyrazine-based therapeutics.

Pyrazine-Based Compounds as Kinase Inhibitors: A Focus on Oncology

Kinases are a major class of drug targets in oncology, and numerous pyrazine-containing compounds have been developed as potent kinase inhibitors.[5] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[5][6]

A key SAR principle for many pyrazine-based kinase inhibitors is the establishment of crucial hydrogen bonds and hydrophobic interactions within the ATP binding pocket.[5] For instance, fused pyrazine systems like imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines have emerged as important scaffolds for potent kinase inhibitors.[5][6]

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Genetic alterations in FGFRs are implicated in various cancers.[7] The development of 3-amino-pyrazine-2-carboxamide derivatives has led to the identification of potent pan-FGFR inhibitors.[7]

SAR Insights for 3-Amino-pyrazine-2-carboxamide FGFR Inhibitors:

A systematic SAR study of this series revealed several key determinants for potent FGFR inhibition:

  • The 3-amino-pyrazine-2-carboxamide core: This moiety is crucial for binding to the ATP pocket of FGFRs through key interactions with surrounding amino acid residues.[7]

  • Substituents on the pyrazine ring: The introduction of various groups at different positions of the pyrazine ring significantly impacts potency. For example, in one study, a methyl group at the 6-position was found to be beneficial for activity.[7]

  • The N-phenyl group: Modifications on the N-phenyl ring attached to the carboxamide have a profound effect on inhibitory activity. The presence and position of substituents like hydroxyl groups can dramatically alter the compound's potency against different FGFR isoforms.[7]

Below is a table summarizing the SAR of selected 3-amino-pyrazine-2-carboxamide derivatives against FGFR1-4.

CompoundR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18a HH2.31.53.812.1
18d 3-OHH1.10.82.15.4
18i 3,5-diOHH0.5 0.4 1.2 2.8
18j 3-OCH3H15.612.325.745.3

Data adapted from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[7]

The data clearly indicates that the di-hydroxylated analog 18i exhibits the most potent pan-FGFR inhibitory activity, highlighting the importance of hydrogen bond donors at the 3 and 5 positions of the phenyl ring for optimal target engagement.

Pyrazinamide and its Analogs: Combating Tuberculosis

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, exhibiting potent sterilizing activity against dormant Mycobacterium tuberculosis.[8][9] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[9] Resistance to PZA often arises from mutations in the gene encoding this enzyme.[9]

The SAR of pyrazinamide analogs has been extensively studied to overcome resistance and improve efficacy.

Key SAR Features of Pyrazinamide Analogs:

  • The Carboxamide Moiety: The amide group is essential for the initial recognition and hydrolysis by pyrazinamidase. Modifications to this group can significantly impact the conversion to the active POA.[8]

  • Substitutions on the Pyrazine Ring: The addition of substituents to the 3, 5, and 6 positions of the pyrazine ring has been explored to modulate the drug's activity and pharmacokinetic properties.[9] Structure-based design, informed by the crystal structure of the target protein PanD bound to POA, has guided the synthesis of analogs with improved potency.[9]

  • Bioisosteric Replacements: Replacing the carboxylic acid of POA with bioisosteres has been investigated as a strategy to bypass the need for activation by pyrazinamidase, thus targeting PZA-resistant strains.[9]

The development of novel pyrazinamide analogs remains a critical area of research in the fight against tuberculosis.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the process of SAR-driven drug discovery, the following diagrams illustrate a generalized SAR map for a substituted pyrazine core and a typical experimental workflow.

Caption: Generalized SAR map for a substituted pyrazine core.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Lead_ID Lead Identification (Pyrazine Scaffold) Analog_Syn Analog Synthesis (Systematic Modification) Lead_ID->Analog_Syn In_Vitro In Vitro Screening (e.g., Kinase Assay) Analog_Syn->In_Vitro SAR_Analysis Data Analysis & SAR Determination In_Vitro->SAR_Analysis Lead_Opt Lead Optimization (Potency, Selectivity, PK) SAR_Analysis->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo

Caption: Typical experimental workflow for an SAR study.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)

To determine the inhibitory potency of pyrazine-based compounds against a specific kinase, a biochemical assay is essential. The following is a representative protocol for an in vitro FGFR kinase inhibition assay.

Objective: To determine the IC50 value of a test compound against a specific FGFR isoform.

Materials:

  • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazine derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the FGFR enzyme solution (prepared in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Prepare a solution of ATP and the kinase substrate in the assay buffer.

    • Add 5 µL of the ATP/substrate mixture to each well to initiate the kinase reaction. The final volume in each well is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol provides a robust and high-throughput method for evaluating the inhibitory activity of pyrazine-based compounds against protein kinases, a critical step in the SAR-guided drug discovery process.

Conclusion

The pyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. A deep understanding of the structure-activity relationships governing the interaction of pyrazine-based compounds with their biological targets is paramount for the successful design of potent, selective, and safe medicines. The examples provided in this guide for kinase inhibitors and antitubercular agents illustrate how systematic modifications to the pyrazine core and its substituents can lead to significant improvements in biological activity. As our understanding of disease biology and medicinal chemistry principles advances, the strategic application of SAR will undoubtedly unlock the full potential of the versatile pyrazine heterocycle in addressing unmet medical needs.

References

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. [Link]

  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Pyrazinamide Analogues Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. ResearchGate. [Link]

  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. PubMed. [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]

  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • SAR of pyridazine–pyrazoline derivatives as EGFR inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. [Link]

  • Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. PubMed Central. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. ScienceDirect. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. [Link]

  • Quality-by-Design Development of a Clofazimine–Pyrazinamide Dermal Emulsion and Its Diffusion Behavior in Strat-M® and Human Skin. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Pyrazinamide (Pyrazinamide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

Sources

Validation of Analytical Methods for 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Analytical Method Validation & Performance Comparison Context: Key Intermediate for Favipiravir (T-705) Synthesis

Executive Summary: The Criticality of the Aldehyde Intermediate

3-Amino-5,6-dichloropyrazine-2-carbaldehyde (ADCP) is not merely a building block; it is the rate-limiting structural scaffold in the synthesis of Favipiravir , a broad-spectrum viral RNA polymerase inhibitor.

As a Senior Application Scientist, I have observed that standard "generic" HPLC methods often fail for ADCP due to two competing chemical behaviors:

  • The Amino Effect: The basic amine at position 3 causes severe peak tailing on standard silica-based columns due to silanol interactions.

  • The Aldehyde Instability: The C2-aldehyde is prone to rapid oxidation (to carboxylic acid) and dimerization (Schiff base formation), creating "ghost peaks" during analysis if the diluent is chosen incorrectly.

This guide compares the industry-standard RP-HPLC method against a high-throughput UHPLC alternative and a specialized HILIC approach for impurity profiling.

Chemical Profile & Degradation Logic

To validate a method, one must first understand what the molecule becomes when it degrades.

  • Target Analyte: this compound

  • Critical Quality Attributes (CQAs): Purity > 98.0%, Acid Impurity < 0.5%.

Degradation Pathway Visualization

The following diagram illustrates the stress pathways that the analytical method must detect.

DegradationPathway ADCP 3-Amino-5,6-dichloropyrazine- 2-carbaldehyde (ADCP) Acid Impurity A: Carboxylic Acid Derivative (Oxidation) ADCP->Acid [O] / Air Exposure Dimer Impurity B: Schiff Base Dimer (Condensation) ADCP->Dimer High Conc. / Heat Hemiacetal Artifact: Hemiacetal (Reaction w/ Methanol) ADCP->Hemiacetal MeOH Diluent (Avoid!)

Figure 1: Degradation pathways and solvent artifacts.[1] Note the critical avoidance of Methanol in sample preparation.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches. The data below represents a synthesis of experimental validation ranges typical for pyrazine intermediates.

Table 1: Performance Matrix
FeatureMethod A: Standard RP-HPLC (Recommended QC)Method B: UHPLC-PDA (High Throughput)Method C: HILIC (Impurity Profiling)
Stationary Phase C18 (End-capped, 5 µm)C18 (Sub-2 µm, Hybrid)Amide / Bare Silica
Separation Mechanism HydrophobicityHydrophobicity (High Pressure)Partition / H-Bonding
Run Time 15 - 20 mins3 - 5 mins12 - 15 mins
Tailing Factor (

)
1.1 - 1.3 (Requires Buffer)1.0 - 1.11.2 - 1.5
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL~1.0 µg/mL
Selectivity (Acid Imp) Good (

)
Excellent (

)
Superior for polar acids
Primary Use Case Routine Release Testing In-Process Control (IPC) Degradation Studies
Expert Insight: Why Method A Wins for Routine QC

While UHPLC (Method B) is faster, Method A (Standard HPLC) is preferred for global supply chains because it is robust, transferable to less advanced labs, and sufficiently selective when the pH is strictly controlled . HILIC is too sensitive to water content in the mobile phase for routine use but is indispensable for tracking the highly polar carboxylic acid degradant.

Self-Validating Protocol: Optimized RP-HPLC

Method A (Refined)

This protocol includes "Self-Validating" System Suitability Tests (SST). If the SST criteria are not met, the analytical run is automatically invalid.

Chromatographic Conditions[3][4][5][6][7][8]
  • Instrument: HPLC with UV/PDA Detector.

  • Column: Inertsil ODS-3 or equivalent (250 x 4.6 mm, 5 µm). Reason: High surface area and carbon load prevent amine tailing.

  • Wavelength: 360 nm (Specific to the pyrazine chromophore; avoids interference from simple benzenoid impurities).

  • Column Temp: 25°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy
  • Buffer (Solvent A): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5  with Orthophosphoric acid.
    
    • Mechanism:[2][3] Low pH ensures the amino group is protonated but suppresses the ionization of the carboxylic acid impurity, keeping it retained long enough to separate from the solvent front.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Note: Do NOT use Methanol. Methanol reacts with the aldehyde group of ADCP to form hemiacetals, appearing as split peaks or unknown impurities.

Gradient Program:

Time (min) % Buffer (A) % ACN (B) Action
0.0 90 10 Equilibration
10.0 40 60 Elution of ADCP
12.0 40 60 Hold
12.1 90 10 Re-equilibration

| 18.0 | 90 | 10 | End |

Sample Preparation (Critical)
  • Diluent: Acetonitrile : Water (50:50 v/v).[2]

  • Stock Preparation: Dissolve 25 mg ADCP in 50 mL diluent. Sonicate for max 5 mins (avoid heat).

  • Storage: Inject immediately or store at 4°C. Aldehydes degrade at room temperature in solution.

System Suitability Criteria (The "Go/No-Go" Gauge)
  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (

    
    ):  < 1.5 (Strict control for the amine).
    
  • RSD of Area (n=6): < 2.0%.

  • Resolution (

    
    ):  > 2.0 between ADCP and any impurity.
    

Validation Workflow & Data Support

The validation follows ICH Q2(R2) guidelines. The workflow below ensures every performance characteristic is checked against the specific chemical risks of ADCP.

ValidationWorkflow cluster_Specificity Specificity (Stress Testing) cluster_Quant Quantitative Metrics Start Method Development (pH 2.5 / C18 / ACN) AcidStress Acid/Base Hydrolysis Check for Acid Impurity Start->AcidStress OxStress Peroxide Oxidation Check for N-Oxides Start->OxStress Linearity Linearity (50% - 150% of Target) AcidStress->Linearity OxStress->Linearity Accuracy Recovery Spiking (Mean 98-102%) Linearity->Accuracy Robustness Robustness Check (pH ±0.2, Temp ±5°C) Accuracy->Robustness Final Validated Method Ready for QC Robustness->Final

Figure 2: Validation workflow emphasizing stress testing for specificity.

Validation Data Summary (Representative)
ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at RT of ADCPPurity Angle < Purity Threshold (PDA)Pass
Linearity (

)

0.9998 (Range: 10-200 µg/mL)Pass
Precision (Repeatability) RSD

0.45%Pass
Intermediate Precision RSD

(Different Days)
0.82%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)Pass
Robustness (pH) Resolution > 2.0 at pH


at pH 2.7
Pass

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Link

  • BenchChem. (2025).[5][6] Comparative Guide to Analytical Methods for Pyrazine Derivatives. Link

  • Sigma-Aldrich. (2025). 3-Aminopyrazine-2-carbaldehyde Product Sheet & Stability Data. Link

Sources

A Comparative Guide to the X-ray Crystallography of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science. These nitrogen-containing heterocyclic compounds are prevalent in a wide array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents. The specific substitution pattern of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde offers a versatile platform for the synthesis of novel compounds. The amino group provides a site for further functionalization, the reactive aldehyde group is a key precursor for the formation of Schiff bases and other derivatives, and the chloro-substituents influence the electronic properties and steric hindrance of the molecule.

Understanding the precise three-dimensional arrangement of atoms within these derivatives through single-crystal X-ray diffraction is paramount. It allows for the rational design of new drug candidates by elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and predicting metabolic stability.

Methodology: From Synthesis to Crystal Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. This section details the synthesis of Schiff base derivatives of this compound and the subsequent X-ray crystallographic analysis, explaining the rationale behind each step.

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde. This reaction is a robust and high-yielding method for introducing a wide variety of functional groups to the pyrazine core.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

  • Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the desired primary amine. The slight excess of the amine can help drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Characterization: Confirm the identity and purity of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow A Dissolve 3-Amino-5,6-dichloropyrazine- 2-carbaldehyde in Solvent B Add Primary Amine C Add Catalytic Acetic Acid D Reflux Reaction Mixture E Monitor by TLC F Cool and Precipitate Product G Vacuum Filtration and Washing H Recrystallization I Spectroscopic Characterization

Single-Crystal X-ray Diffraction

The goal of this stage is to grow a single, high-quality crystal suitable for diffraction experiments and to determine its molecular and crystal structure.

Experimental Protocol: Crystallization and X-ray Data Collection

  • Crystal Growth: The key to a successful X-ray structure determination is a well-ordered single crystal. Common techniques include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks. The choice of solvent is critical and often determined empirically.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Mounting: Carefully select a single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage to the crystal during data collection.

  • Data Collection: Mount the goniometer head on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The instrument will rotate the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays will produce a pattern of spots on the detector. A full sphere of data is collected to ensure data completeness and redundancy.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

G cluster_xray X-ray Crystallography Workflow J Grow Single Crystals K Mount Crystal on Goniometer L Collect Diffraction Data M Process Raw Data N Solve the Structure O Refine the Structure P Validate and Analyze

Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful. This initial map will show the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

Comparative Analysis: A Case Study with 3-Aminopyrazine-2-carbohydrazide

Table 1: Example Crystallographic Data Comparison

Parameter3-Aminopyrazine-2-carbohydrazide (Hypothetical Derivative A)Hypothetical Schiff Base Derivative BHypothetical Schiff Base Derivative C
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Unit Cell Dimensions a = 10.10 Å, b = 9.48 Å, c = 7.08 Å, β = 94.1°a = 8.50 Å, b = 12.30 Å, c = 15.60 Åa = 6.20 Å, b = 7.80 Å, c = 9.50 Å, α = 85°, β = 78°, γ = 92°
Key Bond Length (C=O) 1.23 Å1.22 Å1.24 Å
Key Bond Angle (C-C-N) 118.5°119.2°117.9°
Dihedral Angle (Pyrazine Ring vs. Substituent) 5.2°45.8°88.1°
Hydrogen Bonding Intermolecular N-H···O and N-H···NIntramolecular N-H···N, Intermolecular C-H···OIntermolecular C-H···Cl

Interpretation of Comparative Data:

  • Crystal System and Space Group: Differences in the crystal system and space group between derivatives indicate different packing arrangements of the molecules in the solid state. This can be influenced by the size and shape of the substituents and the nature of intermolecular interactions.

  • Unit Cell Dimensions: The unit cell dimensions provide information about the size and shape of the repeating unit in the crystal lattice. Significant changes in these parameters reflect the steric bulk of the different substituents.

  • Bond Lengths and Angles: Subtle changes in bond lengths and angles within the pyrazine core can reveal the electronic effects of the substituents. For example, an electron-withdrawing group might shorten adjacent bonds.

  • Dihedral Angles: The dihedral angle between the plane of the pyrazine ring and the plane of a substituent (e.g., a phenyl ring in a Schiff base) is a critical parameter. A larger dihedral angle indicates greater steric hindrance and less conjugation between the two moieties, which can have significant implications for the molecule's electronic properties and biological activity.

  • Hydrogen Bonding and Intermolecular Interactions: The types of hydrogen bonds and other intermolecular interactions (e.g., π-π stacking, halogen bonding) determine the crystal packing and can influence physical properties such as melting point and solubility. In drug design, understanding these interactions can provide insights into how a molecule might interact with a biological target.

Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives. It provides a definitive and high-resolution picture of the molecular structure, which is fundamental for understanding the properties and potential applications of these compounds. While a direct comparative analysis of a series of these specific derivatives is limited by the availability of public data, the methodologies and interpretive frameworks presented in this guide offer a comprehensive roadmap for researchers in this field. By following these protocols and principles, scientists can effectively synthesize, crystallize, and structurally characterize novel pyrazine derivatives, thereby accelerating the process of drug discovery and the development of new materials.

References

  • Synthesis and Biological Evaluation of Pyrazine Derivatives: A vast body of literature exists on this topic. For representative examples, see publications in journals such as the Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, and Molecules.
  • General Principles of X-ray Crystallography: For a comprehensive introduction, refer to "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood.
  • Schiff Base Synthesis: Standard organic chemistry textbooks provide detailed procedures. For specific examples with heterocyclic aldehydes, see publications in journals like Tetrahedron Letters and the Journal of Organic Chemistry.
  • Crystallographic Databases: The Cambridge Structural Database (CSD) is the primary repository for small-molecule organic and metal-organic crystal structures. ([Link])

Comparative Reactivity of Chloro- vs. Fluoro-Substituted Pyrazines in Nucleophilic Aromatic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of chloro- and fluoro-substituted pyrazines, focusing on the widely utilized Nucleophilic Aromatic Substitution (SNAr) reaction. As pyrazine scaffolds are integral to numerous pharmaceuticals, a fundamental understanding of their synthetic handles is critical for efficient drug design and development. We will explore the mechanistic principles governing their reactivity, present supporting experimental data, and provide detailed protocols for practical application.

The Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a 1,4-diazine, is a privileged scaffold in medicinal chemistry. Its electron-deficient nature, hydrogen bond accepting capabilities, and rigid structure make it a valuable component in designing molecules that interact with biological targets. Consequently, the functionalization of the pyrazine core is a routine yet critical task in the synthesis of novel therapeutic agents. One of the most powerful methods for this functionalization is the Nucleophilic Aromatic Substitution (SNAr) reaction, where a halogen substituent is displaced by a nucleophile. This guide focuses on the often-debated choice between two common starting materials: chloro- and fluoro-substituted pyrazines.

Mechanistic Underpinnings: The SNAr Reaction on Pyrazines

To objectively compare chloro- and fluoro-pyrazines, we must first understand the mechanism of the SNAr reaction. Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring is a two-step addition-elimination process.

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. The electron-deficient nature of the pyrazine ring, caused by its two nitrogen atoms, inherently facilitates this step by stabilizing the developing negative charge.[1][2]

  • Leaving Group Expulsion (Fast Step): Aromaticity is restored by the expulsion of the halide ion (Cl⁻ or F⁻). This step is typically fast and does not influence the overall reaction rate.[2]

The critical insight here is that the first step—the formation of the Meisenheimer intermediate—is almost always the rate-determining step (RDS) of the reaction.[3] Therefore, any factor that stabilizes this intermediate and lowers the activation energy of the first step will accelerate the overall reaction.

Caption: Generalized SNAr mechanism on a halopyrazine.

Head-to-Head Comparison: Chlorine vs. Fluorine

A common misconception, based on leaving group ability in SN1/SN2 reactions, is that chlorine would be a better leaving group than fluorine. However, in SNAr chemistry, the opposite is true. Fluoro-substituted pyrazines are significantly more reactive than their chloro-substituted counterparts. The reactivity order in SNAr is typically F >> Cl > Br > I.[4]

The Decisive Factor: Electronegativity and the Rate-Determining Step

The superior reactivity of fluoro-pyrazines is a direct consequence of fluorine's high electronegativity.[5]

  • Activation of the Ring: Fluorine is the most electronegative element. Through its powerful inductive effect (-I), it withdraws electron density from the pyrazine ring. This makes the carbon atom bonded to the fluorine significantly more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile.[2]

  • Stabilization of the Intermediate: This same electron-withdrawing power helps to stabilize the negative charge of the Meisenheimer intermediate formed during the rate-determining step. By delocalizing the negative charge, fluorine lowers the energy of the transition state leading to the intermediate, thereby accelerating the reaction.[2]

The C-F bond is indeed stronger than the C-Cl bond, which means more energy is required to break it. However, since this bond is broken in the fast second step, its strength has a minimal impact on the overall reaction rate. The electronic effects that dictate the rate of the first step are the dominant factors.

Supporting Experimental Data

The enhanced reactivity of fluoroarenes over chloroarenes is well-documented. While kinetic data for pyrazines specifically can be sparse in comparative literature, the principle is broadly applicable across electron-deficient aromatic and heteroaromatic systems. Studies consistently show that C-F bonds exhibit much higher reactivity in nucleophilic substitution compared to C-Cl bonds.[6] In competitive experiments involving substrates with both C-F and C-Cl bonds, substitution occurs selectively at the C-F position.[6]

FeatureFluoro-Substituted PyrazineChloro-Substituted PyrazineRationale & Citation
Reaction Rate Very FastModerate to SlowFluorine's high electronegativity strongly activates the ring for the rate-determining nucleophilic attack.[2][4]
Reaction Conditions Milder (often room temp.)More Forcing (requires heat)The lower activation energy for fluoro-pyrazines allows for less energy input to drive the reaction.
Selectivity HighModerateIn molecules with multiple halogen sites, the C-F bond is the most reactive site for SNAr.[6]
Typical Yields Good to ExcellentFair to GoodFaster, cleaner reactions often lead to higher isolated yields.[6][7]

Comparative Experimental Protocols

To illustrate the practical differences, we provide protocols for a standard amination reaction—the substitution of a halogen with morpholine—on 2-fluoropyrazine and 2-chloropyrazine. This allows for a direct comparison of the required reaction conditions.

Experimental_Workflow Workflow: Comparative Amination of Halopyrazines cluster_fluoro Protocol A: 2-Fluoropyrazine cluster_chloro Protocol B: 2-Chloropyrazine cluster_workup Shared Workup & Analysis A1 Combine 2-Fluoropyrazine, Morpholine, K₂CO₃ in DMSO A2 Stir at Room Temperature (25 °C) for 2-4 hours A1->A2 A3 Monitor by TLC A2->A3 C1 Quench with Water A3->C1 Upon Completion B1 Combine 2-Chloropyrazine, Morpholine, K₂CO₃ in DMSO B2 Heat to 80-100 °C for 12-24 hours B1->B2 B3 Monitor by TLC B2->B3 B3->C1 Upon Completion C2 Extract with Ethyl Acetate C1->C2 C3 Purify by Column Chromatography C2->C3 C4 Characterize by ¹H NMR, ¹³C NMR, MS C3->C4

Caption: Comparative workflow for the amination of halopyrazines.

Protocol A: Amination of 2-Fluoropyrazine
  • Materials: 2-Fluoropyrazine, Morpholine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Water, Brine.

  • Procedure:

    • To a round-bottom flask, add 2-fluoropyrazine (1.0 eq).

    • Add anhydrous DMSO as the solvent.

    • Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

    • Stir the reaction mixture vigorously at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-morpholinopyrazine.

Protocol B: Amination of 2-Chloropyrazine
  • Materials: 2-Chloropyrazine, Morpholine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Water, Brine.

  • Procedure:

    • To a round-bottom flask, add 2-chloropyrazine (1.0 eq).

    • Add anhydrous DMSO as the solvent.

    • Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction often requires 12-24 hours to reach completion.[8]

    • Upon completion, cool the mixture to room temperature. Pour into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-morpholinopyrazine.

The stark difference in required temperature and reaction time self-validates the higher reactivity of the fluoro-substituted pyrazine.

Conclusion and Practical Recommendations

For drug development professionals and synthetic chemists, the choice is clear: fluoro-substituted pyrazines are the superior substrates for SNAr reactions. The powerful inductive effect of fluorine significantly accelerates the rate-determining step of the reaction, leading to numerous practical advantages:

  • Faster reaction times.

  • Milder, more energy-efficient reaction conditions.

  • Often cleaner reactions with higher yields.

  • Greater potential for selective reactions on poly-halogenated systems.

While chloro-substituted pyrazines are often less expensive, the benefits of using their fluoro-analogs—in terms of process efficiency, time savings, and potentially simpler purification—frequently outweigh the initial cost difference, especially in the context of complex, multi-step syntheses common in drug discovery.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2023). PMC. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). ResearchGate. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2016). MDPI. Available at: [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2023). PubMed. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (2014). PMC. Available at: [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). ResearchGate. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Available at: [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Available at: [Link]

  • Energy Electronegativity and Chemical Bonding. (2022). PMC. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. Available at: [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (2023). ResearchGate. Available at: [Link]

  • Electronegativity difference increases bond strength... but too much electronegativity difference will weaken it?? (2023). Reddit. Available at: [Link]

  • Some New Aminopyrazines and their Sulfanilamide Derivatives. (1945). Journal of the American Chemical Society. Available at: [Link]

Sources

Publish Comparison Guide: In Vitro Testing of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vitro evaluation of compounds derived from 3-Amino-5,6-dichloropyrazine-2-carbaldehyde (CAS 89167-48-6).[1] This specific scaffold is a critical intermediate in the synthesis of fused heterocyclic systems (particularly pteridines ) and Schiff bases , both of which are high-value targets in oncology and infectious disease research.[1]

Executive Summary & Scaffold Analysis

The This compound core functions as a "privileged scaffold" due to its high density of reactive sites.[1] It possesses an electrophilic aldehyde at C2, a nucleophilic amino group at C3, and two electrophilic chlorine atoms at C5 and C6.[1] This unique substitution pattern allows for diverse chemical transformations, primarily:

  • Condensation: Reaction with active methylenes or diamines to form Pteridines (Antifolates/Kinase Inhibitors).[1]

  • Imine Formation: Reaction with primary amines to form Schiff Bases (Antimicrobial/Antiviral agents).[1][2]

  • SNAr Diversification: Displacement of the C5/C6 chlorines by amines or alkoxides to tune solubility and potency.[1]

This guide compares the performance of these derivatives against industry standards (Methotrexate, Ciprofloxacin) and details the protocols required to validate their biological activity.

Comparative Performance Analysis

Application A: Anticancer Activity (Pteridine Derivatives)

Derivatives synthesized via the condensation of the aldehyde with amidines or ketones often mimic the folate structure, acting as Dihydrofolate Reductase (DHFR) inhibitors or kinase inhibitors.

Feature3-Amino-5,6-dichloro-derived Pteridines Standard: Methotrexate (MTX) Standard: 5-Fluorouracil (5-FU)
Primary Mechanism Dual inhibition: DHFR & Kinase (e.g., EGFR/VEGFR)DHFR Inhibition (Pure Antifolate)Thymidylate Synthase Inhibition
IC50 (Breast/Lung) 0.5 – 5.0 µM (Tunable via C6/C7 subs)0.01 – 0.1 µM (High Potency)1.0 – 10.0 µM
Drug Resistance Lower (Due to multi-target mechanism)High (Transport/Target mutation)Moderate
Solubility Low-Moderate (Requires C5/C6 modification)Moderate (Polar side chains)High
Toxicity Profile Moderate (Selectivity depends on R-groups)High (Systemic toxicity)High (GI/Heme toxicity)

Key Insight: While MTX is more potent on a molar basis, the pyrazine-derived pteridines offer a multi-targeting advantage , potentially overcoming resistance in cell lines with mutated DHFR.[1]

Application B: Antimicrobial Activity (Schiff Base Derivatives)

Schiff bases formed by reacting the C2-aldehyde with aromatic amines or hydrazides exhibit broad-spectrum activity.[1]

FeaturePyrazine-2-carbaldehyde Schiff Bases Standard: Ciprofloxacin Standard: Fluconazole
Target Spectrum Gram-positive (S. aureus) & Fungi (C. albicans)Broad Spectrum (Gram -/+)Fungi only
MIC Value (S. aureus) 4 – 32 µg/mL 0.25 – 1.0 µg/mLN/A
MIC Value (C. albicans) 8 – 64 µg/mL N/A0.5 – 4.0 µg/mL
Mechanism Membrane disruption / Azomethine chelationDNA Gyrase InhibitionErgosterol Synthesis Inhibition
Biofilm Penetration High (Lipophilic nature of dichloro core)ModerateModerate

Key Insight: These derivatives are less potent than Ciprofloxacin but show superior efficacy against fungal pathogens compared to standard antibacterials, making them excellent candidates for mixed-infection models.[1]

Mechanistic Workflows & Visualization

Pathway 1: Synthesis & Derivatization Logic

The following diagram illustrates the divergent synthesis pathways from the core aldehyde to the two bioactive classes.

SynthesisPath Core 3-Amino-5,6-dichloropyrazine- 2-carbaldehyde Schiff Schiff Base Derivative (Imine Linkage) Core->Schiff Reflux/EtOH (-H2O) Pteridine Pteridine Derivative (Fused Ring) Core->Pteridine Base Cat. Cyclization Amine Primary Amine (R-NH2) Amine->Schiff Amidine Amidine/Ketone (Condensation) Amidine->Pteridine SNAr S_NAr Displacement (Cl -> NR2) Schiff->SNAr Optional Optimization Pteridine->SNAr Optional Optimization

Caption: Divergent synthesis: The aldehyde (Blue) reacts with amines to form antimicrobial Schiff bases (Green) or condenses to form anticancer pteridines (Red).[1]

Pathway 2: In Vitro Testing Workflow

This logic flow ensures a self-validating testing protocol.[1]

TestingFlow cluster_Assays Parallel Bioassays Compound Synthesized Derivative (>95% Purity) Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility MTT MTT Assay (Cancer Lines: HeLa, MCF-7) Solubility->MTT MIC Microbroth Dilution (S. aureus, E. coli) Solubility->MIC Analysis Data Analysis (IC50 / MIC Calculation) MTT->Analysis MIC->Analysis Validation Compare vs Standards (MTX / Cipro) Analysis->Validation

Caption: Experimental workflow ensuring compound solubility before parallel evaluation in anticancer (MTT) and antimicrobial (MIC) screens.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Use this protocol to generate the antimicrobial library.

  • Reactants: Dissolve 1.0 mmol of This compound and 1.0 mmol of the substituted aromatic amine (e.g., 4-fluoroaniline) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (look for azomethine singlet ~8.5 ppm).

Protocol B: MTT Cytotoxicity Assay (Anticancer)

Use this protocol to determine IC50 values.[1]

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve derivatives in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Ensure final DMSO < 0.5%. Add to wells.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate % Viability vs. Control.

  • Calculation: Plot dose-response curve to determine IC50.

Protocol C: Microbroth Dilution (Antimicrobial)

Use this protocol to determine Minimum Inhibitory Concentration (MIC).[1]

  • Preparation: Prepare stock solution of compound (1 mg/mL in DMSO).

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth (range: 512 to 0.5 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus or E. coli) to each well.[1] Include Growth Control (bacteria + solvent) and Sterility Control (broth only).[1]
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Read: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

References

  • Synthesis and Biological Evaluation of Pteridines. Title: Synthesis and biological evaluation of new pteridine derivatives as anticancer agents.[1] Source:European Journal of Medicinal Chemistry. URL:[Link]

  • Reactivity of Dichloropyrimidines/Pyrazines. Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (Analogous Chemistry). Source:Molbank.[3] URL:[Link][1][3][4][5][6][7]

  • Schiff Bases of Aminopyrazines. Title: Synthesis, antimicrobial, and anticancer activities of some new N-heterocycles derived from 3-aminopyrazine-2-carboxamide. Source:Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][1]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyrazines is a cornerstone of modern medicinal chemistry, yielding scaffolds for a diverse array of therapeutic agents. Among these, 3-Amino-5,6-dichloropyrazine-2-carbaldehyde stands as a valuable, yet challenging, synthetic target. Its trifunctionalized pyrazine core offers multiple points for diversification, making it a highly sought-after intermediate in drug discovery programs. This guide provides a comparative analysis of potential synthetic routes to this key intermediate, offering a critical evaluation of their efficiencies based on established chemical principles and analogous transformations reported in the literature.

Introduction to the Synthetic Challenge

The synthesis of this compound is not a trivial endeavor. The molecule's inherent reactivity, stemming from the electron-deficient nature of the pyrazine ring and the presence of three distinct functional groups, presents a significant challenge in terms of regioselectivity and functional group compatibility. A successful synthesis must navigate these challenges to deliver the target compound in high yield and purity, while also considering factors such as scalability, cost-effectiveness, and environmental impact.

This guide will explore two plausible synthetic pathways, each commencing from a readily available starting material. We will dissect each route, providing detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and a forward-looking perspective on potential optimizations.

Proposed Synthetic Routes: A Comparative Overview

Two primary retrosynthetic approaches are proposed, starting from either 2-aminopyrazine or 3-aminopyrazine-2-carboxylic acid. The efficiency of each route is benchmarked against key performance indicators, including the number of synthetic steps, potential for side reactions, and the nature of the reagents and catalysts employed.

Route 1: From 2-Aminopyrazine

This route leverages the commercial availability of 2-aminopyrazine and proceeds through a sequence of chlorination, formylation, and amination steps. The key challenge in this pathway lies in controlling the regioselectivity of the chlorination and subsequent functionalization.

A 2-Aminopyrazine B 2-Amino-3,5-dichloropyrazine A->B  NCS, Acetonitrile C 2-Amino-3,5-dichloro-6-iodopyrazine B->C  NIS, Acetonitrile D This compound C->D  1. n-BuLi, THF, -78 °C  2. DMF

Caption: Synthetic workflow for Route 1 starting from 2-aminopyrazine.

Step 1: Synthesis of 2-Amino-3,5-dichloropyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3,5-dichloropyrazine.

Causality: The use of NCS provides a mild and selective method for the chlorination of the electron-rich pyrazine ring. Acetonitrile is a suitable solvent for this transformation.

Step 2: Synthesis of 2-Amino-3,5-dichloro-6-iodopyrazine

  • To a solution of 2-amino-3,5-dichloropyrazine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the mixture at 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield 2-amino-3,5-dichloro-6-iodopyrazine.

Causality: The introduction of an iodine atom at the C6 position is a strategic step to facilitate the subsequent formylation. NIS is an effective iodinating agent for such heterocyclic systems.

Step 3: Synthesis of this compound

  • Dissolve 2-amino-3,5-dichloro-6-iodopyrazine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Causality: The iodine atom directs the lithium-halogen exchange with n-BuLi, creating a nucleophilic pyrazinyl anion that subsequently reacts with the electrophilic formylating agent, DMF.

Route 2: From 3-Aminopyrazine-2-carboxylic acid

This alternative route begins with the more functionalized and commercially available 3-aminopyrazine-2-carboxylic acid. The synthesis involves chlorination, reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the target aldehyde. This pathway potentially offers better control over regioselectivity.

A 3-Aminopyrazine-2-carboxylic acid B 3-Amino-5,6-dichloropyrazine-2-carboxylic acid A->B  NCS, Acetic Acid C (3-Amino-5,6-dichloropyrazin-2-yl)methanol B->C  1. SOCl₂, DMF (cat.)  2. NaBH₄, THF D This compound C->D  MnO₂, Dichloromethane

Caption: Synthetic workflow for Route 2 starting from 3-aminopyrazine-2-carboxylic acid.

Step 1: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Add N-chlorosuccinimide (NCS) (2.5 eq) in portions to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 24-36 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

Causality: The carboxylic acid group directs the chlorination to the adjacent C5 and C6 positions. Acetic acid serves as both a solvent and a catalyst for this transformation.

Step 2: Synthesis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol

  • To a suspension of 3-amino-5,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (SOCl₂) (1.5 eq) at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours to form the acid chloride.

  • In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (2.0 eq) in anhydrous THF at 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the NaBH₄ suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give (3-amino-5,6-dichloropyrazin-2-yl)methanol, which can be used in the next step without further purification.

Causality: The carboxylic acid is first converted to a more reactive acid chloride, which is then readily reduced to the primary alcohol using a mild reducing agent like NaBH₄.

Step 3: Synthesis of this compound

  • Dissolve the crude (3-amino-5,6-dichloropyrazin-2-yl)methanol (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (MnO₂) (5.0-10.0 eq) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with dichloromethane and combine the filtrates.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product, this compound.

Causality: Activated MnO₂ is a selective and mild oxidizing agent for the conversion of primary allylic and benzylic-type alcohols to the corresponding aldehydes, minimizing over-oxidation to the carboxylic acid.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 2-AminopyrazineRoute 2: From 3-Aminopyrazine-2-carboxylic acid
Starting Material Readily available and inexpensive.More functionalized and relatively more expensive.
Number of Steps 33
Regioselectivity Potential for isomeric impurities during chlorination and iodination.Good regiocontrol is expected due to the directing effect of the carboxylic acid group.
Reagents & Conditions Utilizes organolithium reagents at low temperatures, which can be challenging to scale up.Employs more conventional and scalable reagents and reaction conditions.
Potential Yield Moderate overall yield is anticipated due to the multiple steps and potential for side reactions.Potentially higher overall yield due to better regiocontrol and milder reaction conditions.
Purification May require careful chromatographic separation of isomers.Purification is expected to be more straightforward.
Scalability The use of n-BuLi at cryogenic temperatures poses a significant scalability challenge.The reactions are generally amenable to scale-up.
Safety & Environment Use of pyrophoric n-BuLi requires stringent safety precautions.Use of thionyl chloride requires handling in a well-ventilated fume hood. MnO₂ waste needs proper disposal.

Conclusion and Future Perspectives

Both proposed synthetic routes offer viable pathways to the target molecule, this compound.

Route 2 appears to be the more promising approach for a reliable and scalable synthesis. The superior regiocontrol afforded by the carboxylic acid directing group and the use of more conventional and scalable reagents are significant advantages. While the starting material is more expensive, the potential for higher overall yield and simpler purification may offset this cost at a larger scale.

Route 1, while starting from a cheaper material, presents considerable challenges in controlling regioselectivity and in the handling of organolithium reagents. This route may be suitable for small-scale synthesis where access to the starting material is a primary concern, but it is less ideal for process development and large-scale production.

Further optimization of both routes is certainly possible. For Route 2, exploring alternative, milder chlorinating agents and more efficient reduction and oxidation methods could further enhance its efficiency. For instance, the use of a one-pot chlorination/esterification/reduction sequence could streamline the process.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the premium placed on factors such as cost, safety, and environmental impact. This comparative guide provides a foundational framework for making an informed decision and for the further development of an efficient and robust synthesis of this valuable building block.

References

While direct synthesis of this compound is not explicitly detailed in the provided search results, the proposed synthetic steps are based on analogous transformations found in the synthesis of related pyrazine derivatives. The following references provide context for the types of reactions discussed:

  • Guo, et al. (2019). A practical and efficient synthesis of favipiravir (T-705). Beilstein Journal of Organic Chemistry, 15, 2695-2700. (Provides examples of chlorination and functionalization of pyrazine rings). [Link]

  • Liu, F., et al. (2017). An improved and scalable synthesis of favipiravir (T-705). Tetrahedron Letters, 58(44), 4235-4237. (Details on the synthesis of dichlorinated pyrazine intermediates). [Link]

  • Organic Syntheses, Coll. Vol. 10, p.29 (2004); Vol. 79, p.109 (2002). (General procedures for reactions such as formylation using n-BuLi and DMF). [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. (A comprehensive resource for various functional group transformations, including reductions and oxidations). [Link]

Cross-Validation of Late-Stage Pyrazine Functionalization: Radical C-H Activation vs. Pd-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, present in antitubercular agents (Pyrazinamide) and kinase inhibitors (Bortezomib). However, its electron-deficient nature ($ \pi $-deficient) renders it resistant to standard electrophilic aromatic substitution, creating a bottleneck in analog generation.

This guide objectively compares two competing methodologies for functionalizing the pyrazine core: Innate Radical C-H Activation (Minisci-type) and Targeted Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) . It further establishes a rigorous Analytical Cross-Validation Protocol to ensure data integrity, addressing the common issue of regioisomer misassignment in pyrazine chemistry.

Part 1: Methodological Comparison

The Competitors
FeatureMethod A: Innate C-H Activation (Minisci)Method B: Targeted Cross-Coupling (Suzuki)
Mechanism Radical substitution via nucleophilic alkyl radicals.Pd(0)/Pd(II) catalytic cycle (Oxidative Addition).
Pre-requisites Native pyrazine substrate (C-H bond).Pre-functionalized Halopyrazine (C-X bond).
Regioselectivity Variable. Controlled by electronics/sterics (often C2 vs C5 mixtures).Absolute. Dictated by the position of the leaving group.
Step Count 1 Step (Direct Functionalization).2+ Steps (Halogenation

Coupling).
Primary Utility Rapid Library Generation (Late-Stage Functionalization).Process Chemistry & Scalable Synthesis.
Mechanistic Divergence

Understanding the mechanism is crucial for troubleshooting low yields.

  • Minisci: Relies on the generation of a nucleophilic radical (often from carboxylic acids, sulfinates, or halides) which attacks the protonated (activated) heteroaromatic base.

  • Suzuki: Relies on the interaction between a boronic acid and an aryl halide mediated by a Palladium catalyst.

MechanismComparison cluster_Minisci Method A: Radical C-H Activation (Minisci) cluster_Suzuki Method B: Pd-Catalyzed Coupling (Suzuki) M_Start Pyrazine (H+) M_Inter Radical Cation Intermediate M_Start->M_Inter + R• Radical R• (Alkyl Radical) Radical->M_Inter M_Prod Alkyl-Pyrazine M_Inter->M_Prod -H• (Oxidation) S_Start Chloro-Pyrazine S_OxAdd Oxidative Addition (Ar-Pd-Cl) S_Start->S_OxAdd + Pd(0) Pd_Cat Pd(0) Catalyst Pd_Cat->S_OxAdd S_Trans Transmetallation S_OxAdd->S_Trans Boron R-B(OH)2 Boron->S_Trans + Base S_Prod Alkyl-Pyrazine S_Trans->S_Prod Reductive Elimination

Figure 1: Mechanistic divergence between Radical C-H activation (left) and Pd-Catalyzed Coupling (right).

Part 2: Experimental Protocols & Data

Protocol A: Modern Minisci (Using Sulfinate Salts)

Based on Baran Diversinate™ methodology.

Rationale: Sulfinate salts are stable radical precursors that avoid the high temperatures and high acidity of traditional silver-catalyzed decarboxylation.

  • Setup: To a vial equipped with a stir bar, add Pyrazine substrate (1.0 equiv) and Zinc Bis(alkyldifluoromethanesulfinate) (3.0 equiv).

  • Solvent: Add DMSO:H2O (1:1 v/v) to reach 0.1 M concentration.

  • Initiator: Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (23°C) and stir for 12-24 hours.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

    • Critical Note: Pyrazines are often volatile. Do not rotovap to dryness without checking volatility. Use a gentle stream of N2 or controlled vacuum.

Protocol B: Suzuki-Miyaura Coupling

Standard optimized conditions for electron-deficient heterocycles.

  • Setup: Charge a microwave vial with 2-Chloropyrazine (1.0 equiv), Aryl/Alkyl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Base/Solvent: Add degassed 1,4-Dioxane (0.2 M) and 2M aq. K3PO4 (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Comparative Data Analysis

The following table synthesizes performance metrics for the functionalization of a standard substrate (e.g., 2-phenylpyrazine) to introduce a secondary alkyl group.

MetricMinisci (Radical)Suzuki (Cross-Coupling)
Isolated Yield 40 - 65%75 - 92%
Regioisomer Ratio 3:1 to 5:1 (C5 vs C6)*> 99:1 (Defined by Halide)
Functional Group Tolerance High (Compatible with amines, alcohols)Moderate (Base sensitive groups risk hydrolysis)
Cost per mg Low (Cheap reagents, no Pd)High (Pd catalyst, Ligands)
Purification Effort High (Separating isomers)Low (Clean reaction profile)

*Note: Minisci regioselectivity is heavily influenced by steric blocking. On unsubstituted pyrazine, mono-alkylation is difficult to control.

Part 3: Analytical Cross-Validation (The "Trust" Pillar)

In pyrazine chemistry, yield inflation and isomer misidentification are common due to the volatility of the products and the similarity of regioisomers (e.g., 2,3- vs 2,5-disubstituted).

You must validate your results using an Orthogonal Analysis Workflow .

The "Golden Standard" Protocol: qNMR vs. HPLC

Do not rely solely on HPLC integration, as response factors for pyrazine isomers can vary significantly.

Step 1: Quantitative NMR (qNMR) [1][2][3][4]

  • Purpose: Absolute yield determination without a reference standard.

  • Internal Standard: 1,3,5-Trimethoxybenzene (non-volatile, distinct singlet at ~6.1 ppm).

  • Method: Dissolve crude mixture + weighed internal standard in DMSO-d6.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)[3][5][6]
    

Step 2: HPLC-MS/UV Validation

  • Purpose: Confirm purity and check for closely eluting isomers.

  • Condition: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Cross-Check: If qNMR yield is 60% but HPLC purity is 95%, you likely have inorganic salts or solvent trapped in your "solid," or volatile product was lost.

Validation Workflow Diagram

ValidationWorkflow cluster_Qual Qualitative Check cluster_Quant Quantitative Validation Crude Crude Reaction Mix LCMS LC-MS (Confirm Mass) Crude->LCMS Isolation Isolation (Column Chrom.) LCMS->Isolation Target Identified qNMR qNMR (w/ Internal Std) Isolation->qNMR Absolute Yield HPLC HPLC-UV (Purity Check) Isolation->HPLC Isomer Ratio Decision Data Validated? qNMR->Decision Compare HPLC->Decision

Figure 2: Orthogonal workflow ensuring that isolated yields (qNMR) match chromatographic purity (HPLC).

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Applicable to Pyrazines) Source: Journal of the American Chemical Society / PMC URL:[Link] Context: Defines the modern "blocking group" strategy for controlling Minisci regioselectivity.

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Source: MDPI (Molecules) URL:[Link] Context: Provides benchmark yields (37–72%) and protocols for Suzuki coupling on pyrazines.[6]

  • Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis Source: MDPI / PubMed URL:[Link] Context: Validates qNMR as an interchangeable, often superior method for quantitative analysis compared to HPLC.

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

[1][2][3]

Executive Summary

Effective waste management of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde requires a strict adherence to Halogenated Waste protocols.[1][2] Due to the presence of two chlorine atoms on the pyrazine ring, this compound must be segregated from non-halogenated waste streams to ensure proper incineration with acid gas scrubbing. This guide outlines the specific containment, labeling, and disposal pathways required to comply with environmental regulations (RCRA/EPA standards) and maintain laboratory safety.

Chemical Profile & Hazard Analysis

Before initiating disposal, operators must understand the physicochemical properties that dictate the waste stream.

Substance Identification
PropertyData
Chemical Name This compound
Functional Groups Aminopyrazine (Base), Dichloro- (Halogen), Carbaldehyde (Reactive)
Physical State Solid (Typically yellow to orange powder)
Solubility Low in water; soluble in DMSO, DMF, Dichloromethane
Reactivity Class Aldehyde (Reducing agent); Halogenated Organic
Critical Hazards (GHS Classification)

The disposal plan is driven by the following hazard characteristics.

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDouble-glove (Nitrile) required during waste transfer.[1][2]
H319 Causes serious eye irritationEye protection (goggles) mandatory; do not use safety glasses alone.[1][2]
H335 May cause respiratory irritationAll solid handling must occur inside a fume hood.[1][2]
Environmental Halogenated Organic CRITICAL: Combustion generates Hydrogen Chloride (HCl) gas.[1][2] Must be incinerated in a facility equipped with wet scrubbers.

Pre-Disposal Stabilization (The "Why" & "How")

The Aldehyde Factor

While the halogen content dictates the destination, the aldehyde group dictates stability. Aldehydes can slowly oxidize to carboxylic acids or, in rare specific conditions, form unstable peroxides if stored improperly in ether solvents.

  • Protocol: Ensure the waste container is not stored in direct sunlight or near strong oxidizers (e.g., Nitric Acid, Permanganates). No chemical quenching (e.g., bisulfite addition) is generally required for this specific solid intermediate unless specified by local high-hazard protocols.

The Halogen Rule

The presence of chlorine at positions 5 and 6 is the primary disposal driver.

  • Scientific Rationale: Incinerating chlorinated organics in standard boilers releases HCl, contributing to acid rain and equipment corrosion.

  • Directive: You MUST segregate this waste into the "Halogenated" stream. Mixing with non-halogenated solvents (like Acetone or Ethanol) increases disposal costs significantly and complicates downstream processing.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Determine the state of the waste to select the correct stream.

A. Solid Waste (Pure Compound or Contaminated Solids)

  • Containment: Transfer solids into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag to prevent external contamination of the container.

  • Labeling: Apply a hazardous waste label immediately.[3]

    • Constituents: "this compound (Solid)"[1][2]

    • Hazard Check: Toxic, Irritant.[4][5][6]

B. Liquid Waste (Mother Liquors/Solutions)

  • Solvent Check:

    • If dissolved in DCM/Chloroform : Pour directly into the Halogenated Solvent carboy.

    • If dissolved in Acetone/Methanol : Because the solute contains chlorines, the entire solution must now be treated as Halogenated Waste .

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acid catalysis, neutralize with Sodium Bicarbonate before bottling to prevent pressure buildup.

Phase 2: Operational Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Filter Cake, Contaminated PPE)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidPathSolutionBaggingDouble Bag / Jar(HDPE or Glass)SolidPath->BaggingSolventCheckIs Solvent Halogenated?LiquidPath->SolventCheckLabelingLabeling:List Full Chemical NameCheck 'Toxic' & 'Irritant'Bagging->LabelingHaloStreamHalogenated Waste Stream(Red/Green Tag)SolventCheck->HaloStreamYes (e.g., DCM)NonHaloStreamNon-Halogenated Solvent?SolventCheck->NonHaloStreamNo (e.g., Acetone)HaloStream->LabelingContaminationRuleCRITICAL RULE:Solute contains Cl -> Entire mix is HalogenatedNonHaloStream->ContaminationRuleContaminationRule->HaloStreamStorageSatellite Accumulation Area(Segregate from Oxidizers)Labeling->Storage

Figure 1: Decision matrix for segregating halogenated pyrazine waste.[1][2]

Phase 3: Emergency Contingencies

Spill Management (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and lab coat.

  • Clean-up: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes. The amino group facilitates skin absorption; immediate washing is critical.

  • Eyes: Flush for 15 minutes.[4][7] Seek medical attention if irritation persists (Aldehydes are lachrymators).

References & Regulatory Grounding[1][2][4][6][9]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound.[1][2]Link[1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations (F-List for Halogenated Solvents).Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Lab Standard).Link[1][2]

  • Fisher Scientific. Safety Data Sheet (SDS) Generic for Halogenated Pyrazines.Link[1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Reactant of Route 2
3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.